Xylose-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
156.17 g/mol |
IUPAC Name |
(2R,3S,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1D,2D2,3D,4D,5D |
InChI Key |
PYMYPHUHKUWMLA-CKNYSWISSA-N |
Isomeric SMILES |
[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Xylose-d6 for Researchers and Drug Development Professionals
Introduction
Xylose-d6 is the deuterium-labeled form of D-xylose, a naturally occurring five-carbon monosaccharide, or pentose.[1] In the realm of scientific research and pharmaceutical development, stable isotope-labeled compounds like this compound are invaluable tools. The substitution of hydrogen atoms with their heavier isotope, deuterium, imparts a greater mass to the molecule without significantly altering its chemical properties. This key characteristic allows for its use as a tracer in metabolic studies, as an internal standard in mass spectrometry-based quantitative analyses, and in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of xylose and xylose-containing compounds.[1]
Chemical Identity and Structure
This compound is structurally identical to D-xylose, with the exception that six of its hydrogen atoms have been replaced by deuterium.
Chemical Structure of this compound (Haworth Projection of α-D-Xylopyranose-d6)
Caption: Chemical structure of α-D-Xylose-d6.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₄D₆O₅ | [1] |
| Molecular Weight | 156.17 g/mol | [1] |
| CAS Number | 2687960-63-8 | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 153-158 °C | [2] |
| Density | 1.525 g/cm³ (at 20 °C) | [2] |
| Solubility | Soluble in water and hot ethanol | [2] |
| Optical Rotation | [α]D²⁰ +92° to +18.6° (in H₂O) |
Experimental Protocols
Synthesis of Deuterium-Labeled Xylose
A general and environmentally benign method for the synthesis of deuterium-labeled compounds, which can be adapted for this compound, involves a Palladium on Carbon (Pd/C) and Aluminum (Al) catalyzed hydrogen-deuterium exchange in heavy water (D₂O).[3]
Objective: To synthesize this compound from D-Xylose via H-D exchange.
Materials:
-
D-Xylose
-
10% Palladium on activated carbon (Pd/C)
-
Aluminum powder
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Microwave reactor
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
In a microwave reactor vial, combine D-Xylose (0.3 mmol), 10% Pd/C (3 mol%), and aluminum powder (100 mg).
-
Add D₂O (1.5 mL) to the vial.
-
Presonicate the catalytic mixture for 1 hour.
-
Carry out the reaction in the microwave reactor at a specified temperature and time to optimize deuterium incorporation. Reaction conditions may need to be optimized for xylose.
-
After the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst and any remaining aluminum powder.
-
Lyophilize the filtrate to obtain the crude this compound.
-
Purify the product using an appropriate method, such as recrystallization or chromatography.
-
Confirm the structure and determine the deuterium incorporation level using ¹H NMR and Mass Spectrometry.
D-Xylose Absorption Test for Malabsorption Diagnosis
The D-xylose absorption test is a clinical diagnostic procedure used to assess the absorptive capacity of the small intestine.[4][5] The use of this compound as a tracer in this test can enhance its accuracy by allowing for sensitive and specific detection by mass spectrometry.
Objective: To evaluate intestinal absorption of xylose using an oral dose of this compound and subsequent analysis of blood and urine samples.
Workflow for D-Xylose-d6 Absorption Test
Caption: Workflow of the D-Xylose-d6 absorption test.
Procedure:
-
Patient Preparation: The patient should fast overnight (at least 8 hours).
-
Dose Administration: A standard dose of this compound (e.g., 5 or 25 grams) dissolved in water is administered orally.
-
Blood Sampling: Blood samples are collected at specific time points (e.g., baseline, 30, 60, 90, and 120 minutes) after ingestion.
-
Urine Collection: All urine is collected for a period of 5 hours following the dose.
-
Sample Processing: Blood samples are centrifuged to separate plasma. Plasma and urine samples are then processed, which may involve protein precipitation and solid-phase extraction to isolate the analyte.
-
LC-MS/MS Analysis: The concentrations of this compound in the plasma and urine samples are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. An internal standard (e.g., ¹³C-labeled xylose) should be used for accurate quantification.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) are calculated from the blood concentration data. The total amount of this compound excreted in the urine is also determined.
-
Interpretation: Reduced plasma levels and urinary excretion of this compound compared to established reference ranges are indicative of impaired intestinal absorption.
Applications in Research and Drug Development
-
Metabolic Tracer: this compound can be used to trace the metabolic fate of xylose in various biological systems, from microorganisms to mammals. This is crucial for understanding metabolic pathways and their regulation.[6][7][8]
-
Pharmacokinetic Studies: In drug development, if a new chemical entity contains a xylose moiety, this compound can be used in early ADME studies to understand its absorption and excretion characteristics.[5]
-
Internal Standard for Mass Spectrometry: Due to its identical chemical behavior but different mass, this compound is an ideal internal standard for the accurate quantification of unlabeled xylose in complex biological matrices by LC-MS/MS.
This compound is a powerful tool for researchers and drug development professionals. Its application as a stable isotope-labeled tracer provides significant advantages in terms of sensitivity and specificity for quantitative and metabolic studies. The experimental protocols outlined in this guide provide a framework for its synthesis and its application in a clinically relevant diagnostic test, highlighting its utility in advancing our understanding of biological processes and in the development of new therapeutics.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [D-xylose absorption test. A pharmacokinetic and statistical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of D-ribose as a cometabolite in D-xylose metabolism by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xylose: absorption, fermentation, and post-absorptive metabolism in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in applications, metabolism, and biotechnological production of L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Xylose-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and isotopic purity analysis of Xylose-d6. Deuterium-labeled compounds such as this compound are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for mass spectrometry-based quantification. This document outlines a proposed synthetic route, detailed analytical protocols for determining isotopic enrichment, and an example of its application in a metabolic tracer study.
Synthesis of this compound
A specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature. However, based on established methods for the deuteration of other monosaccharides, a plausible and efficient approach is through catalytic transfer deuteration. This method involves the use of a deuterium source, typically deuterium gas (D₂), and a heterogeneous catalyst.
Proposed Experimental Protocol: Catalytic Deuteration of D-Xylose
This protocol is a hypothetical procedure based on similar deuteration reactions of carbohydrates.[1]
Materials:
-
D-Xylose
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterium gas (D₂)
-
Anhydrous ethanol
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation: In a high-pressure autoclave reactor, suspend 10% Pd/C catalyst in D₂O.
-
Reaction Mixture: Dissolve D-Xylose in D₂O and add the solution to the reactor.
-
Deuterium Gas Introduction: Seal the reactor and purge with nitrogen gas, followed by pressurizing with D₂ gas to the desired pressure (e.g., 50 bar).
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 100°C) with constant stirring. The reaction is maintained for a set duration (e.g., 24-48 hours) to allow for H/D exchange.
-
Work-up: After cooling the reactor and venting the D₂ gas, the catalyst is removed by filtration through Celite. The D₂O is then removed under reduced pressure to yield the crude this compound.
Purification: The crude this compound can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[2]
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is critical for its use in quantitative studies. The primary methods for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for analyzing volatile compounds. As sugars are non-volatile, a derivatization step is necessary.
2.1.1. Experimental Protocol: GC-MS Analysis of this compound
Sample Preparation (Derivatization): [3][4]
-
Oximation: Dissolve a small amount of the purified this compound in pyridine containing hydroxylamine hydrochloride. Heat the mixture to form the oxime derivative. This step reduces the number of anomeric isomers.
-
Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the mixture and heat to form the trimethylsilyl (TMS) ether derivatives.
-
The resulting solution containing the volatile TMS-derivatized this compound is then ready for GC-MS analysis.
GC-MS Parameters (Typical):
-
GC Column: DB-5ms or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan a mass range that includes the expected molecular ions and fragment ions of the derivatized this compound and its isotopologues.
Data Analysis: The isotopic distribution is determined by analyzing the mass spectrum of the derivatized this compound. By comparing the ion intensities of the fully deuterated molecule (d6) with those of the lower deuterated isotopologues (d0 to d5), the isotopic enrichment can be calculated.
| Isotopologue | Expected Mass Shift (vs. d0) |
| Xylose-d0 | +0 |
| Xylose-d1 | +1 |
| Xylose-d2 | +2 |
| Xylose-d3 | +3 |
| Xylose-d4 | +4 |
| Xylose-d5 | +5 |
| This compound | +6 |
| Table 1: Expected Mass Shifts for Xylose Isotopologues. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful non-destructive technique for determining isotopic purity. A combination of ¹H and ²H NMR is often employed.[5][6]
2.2.1. Experimental Protocol: NMR Analysis of this compound
¹H NMR:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound and an internal standard with a known concentration in a suitable solvent (e.g., D₂O).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Analysis: The residual proton signals in the this compound spectrum are integrated and compared to the integral of the internal standard. This allows for the calculation of the amount of non-deuterated and partially deuterated species.
²H NMR:
-
Sample Preparation: Dissolve the this compound sample in a protonated solvent (e.g., H₂O).
-
Acquisition: Acquire a ²H NMR spectrum.
-
Analysis: The integrals of the deuterium signals at different positions in the molecule can provide information on the site-specific deuterium incorporation.
Quantitative Data Summary (Hypothetical):
| Analysis Method | Parameter | Result |
| GC-MS | Isotopic Enrichment (d6 %) | > 98% |
| d5 Isotopologue Abundance | < 1.5% | |
| d4 and lower Isotopologues | < 0.5% | |
| ¹H NMR | Residual Proton Content | < 2% |
| ²H NMR | Deuterium Incorporation | Consistent with >98% overall deuteration |
| Table 2: Hypothetical Isotopic Purity Data for Synthesized this compound. |
Application: Metabolic Tracer Study
This compound can be used as a stable isotope tracer to study metabolic pathways in vivo or in vitro. The deuterium label allows for the tracking of the xylose molecule and its metabolites through various biochemical reactions.
Experimental Workflow: In Vivo Metabolic Tracing with this compound
This workflow outlines a typical in vivo study in a rodent model.[7][8][9]
Caption: Workflow for an in vivo metabolic tracer study using this compound.
Signaling Pathway Involvement
Xylose is a key component of the pentose phosphate pathway (PPP). By tracing the fate of the deuterium atoms from this compound into downstream metabolites of the PPP, such as ribose-5-phosphate and erythrose-4-phosphate, researchers can elucidate the activity of this pathway under various physiological or pathological conditions.
Caption: Simplified Pentose Phosphate Pathway showing the entry of this compound.
Conclusion
References
- 1. Stereo- and regioselective direct multi-deuterium-labeling methods for sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicalbiophysics.bg [medicalbiophysics.bg]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of Deuterated Xylose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of deuterated xylose. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of isotopically labeled compounds. This document details the fundamental characteristics of xylose, the significant impact of deuterium substitution, relevant metabolic pathways, and detailed experimental protocols.
Physical and Chemical Properties of D-Xylose
D-xylose is an aldopentose monosaccharide, a five-carbon sugar with an aldehyde functional group.[1] It is commonly known as wood sugar and is found widely in nature as a component of hemicellulose.[2][3] In solution, D-xylose exists predominantly in cyclic hemiacetal forms, primarily as pyranoses (six-membered rings) and to a lesser extent as furanoses (five-membered rings).[3]
While specific experimental data for deuterated xylose is not extensively published, the properties of non-deuterated D-xylose provide a crucial baseline. The primary effect of deuteration is an increase in molecular weight. For each hydrogen atom replaced by a deuterium atom, the mass of the molecule increases by approximately 1.006 Da. This seemingly small change has significant consequences for the molecule's chemical behavior, primarily due to the kinetic isotope effect.
The following tables summarize the known physical, chemical, and computed properties of standard D-xylose.
Table 1: Physical and Chemical Properties of D-Xylose
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₀O₅ | [2] |
| Molar Mass | 150.13 g/mol | [4] |
| Appearance | White crystalline powder; Monoclinic needles or prisms | [2][4] |
| Melting Point | 153-158 °C | [2][4] |
| Density | 1.525 g/cm³ (at 20 °C) | [4] |
| Solubility | Soluble in water (1 g in 0.8 mL); Soluble in hot ethanol and pyridine | [4][5] |
| Specific Optical Rotation | +92° to +18.6° (after 16 hr, 10% solution at 20°C) | [4] |
| Taste | Very sweet | [4] |
| Stability | Stable at room temperature | [2] |
Table 2: Computed Properties of D-Xylose
| Property | Value | Source(s) |
| Monoisotopic Mass | 150.05282342 Da | [4] |
| Topological Polar Surface Area | 90.2 Ų | [4] |
| Hydrogen Bond Donor Count | 4 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 1 | [4] |
| XLogP3-AA | -2.5 | [4] |
The Deuterium Kinetic Isotope Effect (KIE)
The substitution of hydrogen (¹H) with its stable, heavier isotope deuterium (²H or D) is a fundamental tool in mechanistic chemistry and a strategic approach in drug development.[6] This substitution can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[7]
The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium.[8] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step.[8] The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the equivalent reaction with a C-D bond.[7]
This effect is harnessed in drug development to enhance the metabolic stability of pharmaceuticals.[9] By selectively replacing hydrogen atoms at sites vulnerable to metabolic oxidation with deuterium, the rate of enzymatic degradation can be slowed.[] This can lead to an increased drug half-life, improved bioavailability, reduced formation of toxic metabolites, and potentially a lower required dosage.[9][][11]
Metabolic Pathways of Xylose
Xylose is metabolized by various organisms through several distinct pathways. In eukaryotic microorganisms, the primary route is the oxidoreductase pathway. Prokaryotes, on the other hand, typically utilize an isomerase pathway.
Eukaryotic Oxidoreductase Pathway
This pathway involves a two-step conversion of D-xylose to D-xylulose, which then enters the pentose phosphate pathway.[1]
-
Reduction: D-xylose is first reduced to xylitol by xylose reductase (XR), using NADH or NADPH as a cofactor.
-
Oxidation: Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH), with NAD⁺ as the cofactor.
-
Phosphorylation: Finally, D-xylulose is phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[1]
Prokaryotic Isomerase Pathway
In this pathway, D-xylose is directly converted to D-xylulose.
-
Isomerization: The enzyme xylose isomerase directly converts D-xylose into D-xylulose.
-
Phosphorylation: D-xylulose is then phosphorylated to D-xylulose-5-phosphate by xylulokinase, which subsequently enters the pentose phosphate pathway.
Experimental Protocols
Chemoenzymatic Synthesis of UDP-α-D-Xylose
While a direct protocol for the synthesis of specifically deuterated xylose is not detailed in the provided literature, the following chemoenzymatic method for producing UDP-α-D-xylose can be adapted.[12] By starting with the desired deuterated D-xylose, this protocol would yield the corresponding deuterated UDP-α-D-xylose. This method bypasses the need for complex protection strategies and produces the biologically relevant anomer.[13]
Methodology:
-
Step 1: Synthesis of Glycosylsulfonylhydrazide
-
React free D-xylose (or deuterated D-xylose) with p-toluenesulfonyl hydrazine (TSH). This initial step chemically converts the monosaccharide into a more reactive intermediate.[12]
-
-
Step 2: Formation of Xylose-1-Phosphate
-
The glycosylsulfonylhydrazide adduct is then treated to form an anomeric mixture of xylose-1-phosphates. This chemical phosphorylation step avoids the need for a specific sugar kinase.[12]
-
-
Step 3: Enzymatic Synthesis of UDP-α-D-Xylose
-
The xylose-1-phosphate anomeric mixture is used as a substrate for a recombinant UDP-sugar pyrophosphorylase (e.g., from Arabidopsis thaliana or Bifidobacterium infantis).[12][13]
-
The enzyme selectively converts the α-anomer of xylose-1-phosphate and UTP into UDP-α-D-xylose, ensuring the production of the stereopure, biologically active nucleotide sugar.[12]
-
-
Purification and Analysis:
Analytical Method: Spectrophotometric Quantification of Xylose
A common and accessible method for quantifying xylose in a sample, such as a fermentation broth, is through UV-Vis spectrophotometry.[15][16] This colorimetric method is based on the acid-catalyzed dehydration of xylose to furfural, which then reacts with orcinol to form a colored complex.[16]
Methodology:
-
Reagent Preparation:
-
Prepare Bial's Reagent by dissolving 0.3 g of orcinol and 0.05 g of ferric chloride (FeCl₃) in 100 mL of concentrated hydrochloric acid (HCl).[15]
-
-
Sample Preparation:
-
If the sample contains protein or other interfering substances, deproteinize using Carrez reagents or by heat inactivation followed by centrifugation or filtration.[17]
-
The sample must be diluted so that the xylose concentration falls within the linear range of the assay, typically between 0.1 and 0.5 g/L.[15]
-
-
Standard Curve Preparation:
-
Prepare a series of D-xylose standard solutions of known concentrations (e.g., 0.1, 0.2, 0.3, 0.4, 0.5 g/L) in distilled water.[15]
-
-
Reaction Protocol:
-
To a set of test tubes, add a defined volume of the prepared Bial's reagent.
-
Add a small, precise volume (e.g., 20 µL) of each standard solution, the prepared sample solutions, and a blank (distilled water) to separate tubes.[18]
-
Mix the contents of each tube thoroughly.
-
Heat the tubes in a boiling water bath for a specified time to allow for the color-forming reaction to complete.
-
Cool the tubes to room temperature.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 671 nm.[15]
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each standard and sample solution.
-
-
Quantification:
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of xylose in the samples by interpolating their absorbance values on the standard curve. Account for any dilution factors used during sample preparation.[17]
-
Other Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the identity and purity of deuterated xylose. NMR can precisely identify the positions of deuterium incorporation by observing the disappearance of proton signals and changes in carbon signals.[12]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming the incorporation of deuterium. Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are also powerful for studying protein dynamics and interactions with ligands like xylose.[14][19][20]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. D(+)-Xylose | 58-86-6 [chemicalbook.com]
- 3. D XYLOSE - Ataman Kimya [atamanchemicals.com]
- 4. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 12. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 13. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen-deuterium exchange mass spectrometry captures distinct dynamics upon substrate and inhibitor binding to a transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Spectrophotometric Method for Quantitative Determination of Xylose In Fermentation Medium | AIChE [aiche.org]
- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 18. employees.csbsju.edu [employees.csbsju.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Hydrogen-Deuterium Exchange Mass-Spectrometry of Secondary Active Transporters: From Structural Dynamics to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Xylose-d6 CAS number and molecular weight
For researchers, scientists, and drug development professionals, precision in chemical identification and characterization is paramount. This document provides the core technical data for Xylose-d6, a deuterated form of xylose, often used as an internal standard in mass spectrometry-based analyses.
Core Chemical Properties
The fundamental identifiers for this compound are its CAS (Chemical Abstracts Service) number and its molecular weight. This information is crucial for accurate substance identification, procurement, and experimental documentation.
| Property | Value |
| CAS Number | 124038-79-1 |
| Molecular Weight | 156.17 g/mol |
Note: The molecular weight of a deuterated compound is higher than its non-deuterated counterpart due to the replacement of hydrogen atoms with deuterium atoms. This mass difference is the basis for its use as an internal standard in quantitative analytical methods. The detailed experimental protocols for the synthesis and purification of this compound, as well as its specific applications in various assays, would be found in dedicated analytical method publications or the manufacturer's certificate of analysis. The scope of this document is to provide its core identification data.
Applications of Xylose-d6 in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of stable isotope-labeled xylose in metabolic research, with a focus on Xylose-d6. While the primary documented application of this compound is as an internal standard for precise quantification, this guide extends to the broader use of xylose isotopes, particularly 13C-xylose, as tracers to elucidate metabolic pathways and quantify fluxes. This approach provides a robust framework for understanding how deuterated xylose can be theoretically applied in metabolic flux analysis, even in the absence of extensive published studies specifically using this compound for this purpose.
Introduction to this compound and Stable Isotope Tracing
This compound is a form of D-xylose where six hydrogen atoms have been replaced with their stable isotope, deuterium. Stable isotope tracers are invaluable tools in metabolic research, allowing scientists to track the fate of molecules through complex biochemical networks.[1][2] There are two principal applications for stable isotope-labeled compounds in metabolomics:
-
Internal Standards for Quantification: Labeled compounds like this compound serve as ideal internal standards in mass spectrometry-based analyses.[3] Because they have nearly identical chemical and physical properties to their unlabeled counterparts but a different mass, they can be added to a biological sample at a known concentration to accurately quantify the endogenous analyte, correcting for variations in sample preparation and instrument response.[3]
-
Tracers for Metabolic Flux Analysis: By introducing a labeled substrate into a biological system, researchers can trace the incorporation of the isotope into downstream metabolites.[1] This provides insights into the activity of metabolic pathways and allows for the calculation of metabolic fluxes—the rates of biochemical reactions.[3]
While this compound is commercially available and well-suited as an internal standard, the majority of published metabolic flux studies involving xylose have utilized 13C-labeled xylose. The principles and methodologies described in this guide are largely based on these 13C-xylose studies but are directly applicable to experiments using this compound as a tracer.
Core Applications in Metabolic Research
The use of xylose isotopes spans several key areas of metabolic research, from microbial engineering to gut health.
Metabolic Flux Analysis (MFA) in Microbial Systems
Stable isotope tracing with labeled xylose is a powerful technique to map and quantify the flow of carbon through the central metabolic pathways of microorganisms. This is particularly relevant for the metabolic engineering of yeast and bacteria for the production of biofuels and other biochemicals from lignocellulosic biomass, of which xylose is a major component.
By growing microorganisms on a medium containing labeled xylose and analyzing the isotopic enrichment in key metabolites, researchers can determine the relative activities of pathways such as the pentose phosphate pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle.
Gut Microbiome Research
The gut microbiota plays a crucial role in human health and disease, and diet is a major modulator of its composition and function. Xylooligosaccharides (XOS), derived from xylan, are prebiotics that can be fermented by gut bacteria. Tracing the metabolism of labeled xylose in gut microbial communities can help to:
-
Identify the specific bacterial species that consume xylose.
-
Track the conversion of xylose into short-chain fatty acids (SCFAs) and other metabolites that influence host health.
-
Understand the cross-feeding relationships between different members of the microbiota.
Experimental Protocols
The following sections provide detailed methodologies for conducting stable isotope tracing experiments with labeled xylose. These protocols are generalized and should be optimized for the specific biological system and research question.
In Vitro Cell Culture Labeling
This protocol is suitable for studying xylose metabolism in microbial or mammalian cell cultures.
Materials:
-
Cell culture medium lacking the unlabeled form of the nutrient to be traced (e.g., glucose- and xylose-free medium).
-
Stable isotope-labeled xylose (e.g., this compound or 13C-xylose).
-
Dialyzed fetal bovine serum (if required for mammalian cells to minimize interference from unlabeled serum components).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Quenching solution (e.g., 60% methanol in water, -80°C).
-
Extraction solvent (e.g., 80% methanol in water, -80°C).
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with the labeled xylose at the desired concentration.
-
Labeling:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for a duration determined by the expected rate of metabolism. For central carbon metabolism, this can range from minutes to hours.
-
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Add ice-cold quenching solution to arrest all enzymatic activity.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Perform metabolite extraction by adding the extraction solvent, vortexing, and incubating at -20°C.
-
Centrifuge to pellet cell debris and transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
Sample Analysis: Analyze the isotopic enrichment of target metabolites using mass spectrometry (GC-MS or LC-MS/MS).
In Vivo Labeling in Animal Models
This protocol provides a framework for tracing xylose metabolism in a whole-organism context.
Materials:
-
Stable isotope-labeled xylose solution for administration (oral gavage or intravenous infusion).
-
Anesthetics (if required for sample collection).
-
Surgical tools for tissue collection.
-
Liquid nitrogen for snap-freezing tissues.
Procedure:
-
Acclimatization: Acclimatize animals to the experimental conditions.
-
Tracer Administration: Administer the labeled xylose. The route and dose will depend on the research question. For gut microbiome studies, oral gavage is common.
-
Sample Collection: At predetermined time points, collect blood, urine, feces, and tissues of interest.
-
Quenching: Immediately snap-freeze tissues in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction: Homogenize frozen tissues and perform metabolite extraction using a suitable solvent system (e.g., methanol/chloroform/water).
-
Sample Analysis: Analyze the isotopic labeling patterns in the collected samples using mass spectrometry.
Data Presentation
Quantitative data from metabolic flux analysis studies are often presented in tables that allow for easy comparison of flux rates between different conditions or strains. The table below is a representative example adapted from studies using 13C-xylose, illustrating how such data is typically structured.
| Metabolic Flux (Relative to Xylose Uptake Rate) | Condition A (e.g., Wild-Type) | Condition B (e.g., Engineered Strain) |
| Xylose Uptake | 100 | 100 |
| Pentose Phosphate Pathway (Oxidative) | 15 | 10 |
| Pentose Phosphate Pathway (Non-oxidative) | 85 | 90 |
| Glycolysis (Upper) | 50 | 55 |
| Glycolysis (Lower) | 45 | 50 |
| TCA Cycle | 20 | 15 |
| Biomass Formation | 10 | 12 |
Visualizations
Diagrams are essential for illustrating complex metabolic pathways and experimental workflows. The following are examples created using the DOT language.
References
An In-depth Technical Guide to Metabolic Tracing with Xylose-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of metabolic tracing using deuterium-labeled xylose (Xylose-d6), a powerful technique for elucidating the complexities of cellular metabolism. While the core principles are broadly applicable, this document will focus on the unique aspects of using a stable isotope tracer to follow the metabolic fate of xylose.
Notice on Data Source: Publicly available quantitative flux data derived specifically from this compound metabolic tracing is limited. Therefore, the quantitative data presented in this guide is sourced from studies utilizing ¹³C-labeled xylose. This serves as a robust and well-established proxy for understanding the metabolic flux through xylose pathways. The principles of experimental design and data interpretation are largely analogous.
Introduction to Metabolic Tracing and Xylose Metabolism
Metabolic tracing with stable isotopes is a pivotal technique in systems biology and drug development. By introducing a substrate labeled with a heavy isotope (like deuterium or carbon-13) into a biological system, researchers can track the atoms of the substrate as they are incorporated into downstream metabolites. This allows for the quantification of intracellular metabolic fluxes—the rates of enzymatic reactions—providing a dynamic picture of cellular metabolism that is unattainable through conventional metabolomics, which only measures metabolite concentrations.[1]
D-xylose, a five-carbon sugar, is a significant component of lignocellulosic biomass and plays a crucial role in various biological systems.[2] Its metabolism is of particular interest in biotechnology for the production of biofuels and biochemicals, as well as in biomedical research for understanding cellular energy and nucleotide metabolism.[3]
Core Principles of this compound Tracing
Metabolic tracing with this compound involves introducing xylose labeled with six deuterium atoms into a cell culture or in vivo model. As the cells metabolize the this compound, the deuterium atoms are incorporated into various downstream metabolites. The pattern and extent of this deuterium enrichment, known as the mass isotopomer distribution (MID), is measured using mass spectrometry (MS).[4] This data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of metabolic fluxes.
A key advantage of using deuterium labeling is the ability to trace the flow of hydride ions (protons with two electrons), which is particularly useful for studying redox metabolism, such as the generation of NADPH in the pentose phosphate pathway (PPP).[4] However, it is important to be aware of potential complications such as kinetic isotope effects, where the heavier deuterium can alter reaction rates, and hydrogen-deuterium exchange with water, which can complicate data interpretation.
Major Pathways of Xylose Metabolism
Understanding the metabolic pathways of xylose is fundamental to designing and interpreting tracing experiments. There are several known pathways for xylose catabolism, with the most common being the oxido-reductase pathway in eukaryotes and the isomerase pathway in prokaryotes.[5]
Oxido-Reductase Pathway
This pathway is prevalent in yeasts and fungi and involves a two-step conversion of D-xylose to D-xylulose.[5]
-
Xylose Reductase (XR): Reduces D-xylose to xylitol, utilizing either NADH or NADPH as a cofactor.
-
Xylitol Dehydrogenase (XDH): Oxidizes xylitol to D-xylulose, using NAD+ as a cofactor.
The resulting D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.[5]
Oxido-Reductase Pathway for Xylose Metabolism.
Isomerase Pathway
Common in bacteria, this pathway involves the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase.[5] This is followed by phosphorylation to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.
References
- 1. Metabolic flux analysis for metabolome data validation of naturally xylose-fermenting yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic flux analysis of xylose metabolism in recombinant Saccharomyces cerevisiae using continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
A Technical Guide to Deuterated Xylose (Xylose-d6) for Researchers and Drug Development Professionals
An In-depth Exploration of Suppliers, Commercial Availability, and Applications of Deuterated Xylose in Scientific Research.
This technical guide provides a comprehensive overview of deuterated xylose (Xylose-d6), a critical tool for researchers, scientists, and professionals in drug development. This document details the suppliers, commercial availability, and key applications of this stable isotope-labeled sugar, with a focus on its utility in mass spectrometry-based analysis and metabolic research.
Introduction to Deuterated Xylose
Deuterated xylose is a form of D-xylose in which one or more hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This property makes deuterated xylose an invaluable internal standard and tracer in a variety of analytical and biological applications, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The use of stable isotopes like deuterium has gained significant attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs[1].
Commercial Availability of Deuterated Xylose
The commercial availability of deuterated xylose varies among suppliers, with different levels of deuteration, purity, and available quantities. Researchers should consult the suppliers' online catalogs for the most up-to-date information. The following table summarizes the currently available information on some suppliers of deuterated xylose.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| MedchemExpress | This compound | HY-113643S | >98% | 1mg, 5mg |
| Alfa Chemistry | D-Xylose-1,2,3,4,5,5'-C-d6 | Not specified | Highly Purified | 1mg[2] |
| US Biological Life Sciences | D-Xylose-1-C-d | Not specified | Highly Purified | 10mg[2] |
It is important to note that many chemical suppliers offer a wide range of non-deuterated D-xylose products, and some may offer custom synthesis of deuterated compounds upon request[3][4][5][6][7][8][9].
Key Applications and Experimental Considerations
Deuterated xylose serves as a crucial tool in various research applications, primarily due to its utility as an internal standard for accurate quantification and as a tracer for metabolic flux analysis.
Glycan Analysis using Stable Isotope Labeling
Stable isotope labeling with deuterated sugars is a powerful technique for the quantitative analysis of glycans by mass spectrometry[10][11][12]. In this approach, a known amount of the deuterated glycan is added to a biological sample as an internal standard. The chemically identical nature of the deuterated and non-deuterated glycans ensures they co-elute during chromatographic separation, while their mass difference allows for their distinct detection by the mass spectrometer. This co-elution minimizes variations in ionization efficiency and matrix effects, leading to more accurate and precise quantification of the target glycan.
A general workflow for quantitative glycan analysis using a deuterated standard is depicted below.
Caption: General workflow for quantitative glycan analysis using a deuterated internal standard.
Metabolic Flux Analysis
Deuterated xylose can be used as a tracer to study the metabolic fate of xylose in various biological systems[13][14][15][16]. By introducing ¹³C-labeled or deuterated xylose to cells or organisms, researchers can track the incorporation of the stable isotopes into downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes. Creative Proteomics offers services for ¹³C-labeled xylose tracing to support metabolic flux analysis[17].
The following diagram illustrates the central role of xylose in the pentose phosphate pathway and its connection to other key metabolic pathways.
Caption: Simplified metabolic pathway showing the entry of Xylose into central carbon metabolism.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for studying protein conformation and dynamics. While not a direct application of deuterated xylose as a substrate, the principles of deuterium exchange are central to the method. Studies have utilized HDX-MS to investigate the conformational changes in the sugar transporter XylE upon binding to its substrate, xylose[18][19][20]. These experiments provide insights into the mechanism of sugar transport across cell membranes.
Experimental Protocol: General Considerations for Using Deuterated Standards in Mass Spectrometry
While a specific, detailed protocol for a particular experiment will depend on the research question and the analytical instrumentation, the following provides a general outline for the use of deuterated xylose as an internal standard in a quantitative LC-MS/MS analysis.
Objective: To quantify the concentration of xylose in a biological sample.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
This compound (or other appropriate deuterated xylose) of known concentration
-
Solvents for sample preparation and LC-MS analysis (e.g., acetonitrile, water, formic acid)
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in an appropriate solvent.
-
Prepare a series of calibration standards by spiking known concentrations of non-deuterated xylose into a matrix similar to the biological sample, each containing a fixed concentration of the this compound internal standard.
-
-
Sample Preparation:
-
To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard stock solution.
-
Perform any necessary sample cleanup or extraction procedures (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of xylose from other sample components.
-
Optimize the mass spectrometer settings for the detection of both xylose and this compound. This typically involves selecting specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (xylose) and the internal standard (this compound) in both the calibration standards and the unknown samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.
-
Determine the concentration of xylose in the unknown samples by interpolating their analyte-to-internal-standard peak area ratios on the calibration curve.
-
Conclusion
Deuterated xylose is a versatile and powerful tool for researchers in various scientific disciplines. Its application as an internal standard in mass spectrometry enables accurate and precise quantification of xylose in complex biological matrices. Furthermore, its use as a metabolic tracer provides valuable insights into the intricate workings of cellular metabolism. As analytical technologies continue to advance, the demand for and applications of stable isotope-labeled compounds like this compound are expected to grow, furthering our understanding of biological systems and aiding in the development of new therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d-xylose suppliers USA [americanchemicalsuppliers.com]
- 3. D-Xylose Supplier | 31178-70-8 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 4. thomasnet.com [thomasnet.com]
- 5. D-Xylose | Supplier & Distributor | CAS 58-86-6 [wegochem.com]
- 6. D-Xylose | ACT - Certified Sweeteners & Sugar Substitutes distributor [act.de]
- 7. ingredi.com [ingredi.com]
- 8. D-Xylose Supplier | 31178-70-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 9. Wholesale Bulk D-Xylose Powder 99% Supplier in China [bshingredients.com]
- 10. Automating Glycan Identification & Quantitation with Stable Isotope Labels [premierbiosoft.com]
- 11. Simple Routes to Stable Isotope-Coded Native Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 18. Integrating Hydrogen Deuterium Exchange–Mass Spectrometry with Molecular Simulations Enables Quantification of the Conformational Populations of the Sugar Transporter XylE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydrogen-deuterium exchange mass spectrometry captures distinct dynamics upon substrate and inhibitor binding to a transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Safety and Handling of Deuterium-Labeled Sugars
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the safe handling and application of deuterium-labeled sugars in research and development. Deuterium-labeled compounds are powerful tools for tracing metabolic pathways and understanding pharmacokinetic profiles. While generally safe, a thorough understanding of their properties is essential for their effective and secure use.
General Safety and Hazard Information
Deuterium is a stable, non-radioactive isotope of hydrogen. Consequently, deuterium-labeled sugars do not present radiological hazards and their handling does not require the specialized precautions associated with radioactive isotopes. The safety profile of a deuterium-labeled sugar is generally considered to be comparable to its non-labeled analog, especially at the tracer concentrations typically used in experimental settings.
The primary difference between a deuterated and non-deuterated compound lies in the kinetic isotope effect (KIE). The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to slower rates of chemical reactions, including metabolic processes. While this effect is the basis for their utility in research, it does not typically pose a toxicological risk at tracer levels. High concentrations of deuterium, such as replacing a significant portion of body water with deuterium oxide (D₂O), can have biological effects, but these levels are orders of magnitude higher than what is used in labeling studies.[1]
Safety Data Sheets (SDS) for deuterium oxide, the most common source of deuterium, indicate that it is not a hazardous substance and does not have specific handling requirements beyond standard laboratory practices for non-hazardous chemicals.[1][2][3][4][5][6][7][8][9] There are no established occupational exposure limits for deuterium-labeled compounds.[10][11]
Quantitative Data
The following tables summarize key quantitative data related to the use of deuterium-labeled sugars in research.
Table 1: Typical Dosages of Deuterium-Labeled Glucose in In Vivo Studies
| Organism | Route of Administration | Dosage | Reference |
| Human | Oral | 0.75 g/kg body weight | [12] |
| Human | Intravenous Infusion | 30 g/day | [13] |
| Mouse | Oral Gavage | 2 g/kg body weight | [14] |
| Mouse | Liquid Diet | Ad libitum | [4] |
Table 2: Reported Concentrations of Deuterated Metabolites in Tissues
| Metabolite | Tissue | Concentration (mM) | Reference |
| [6,6'-²H₂]-Glucose | Human Brain (Gray Matter) | 1.98 ± 0.43 | [15] |
| [6,6'-²H₂]-Glucose | Human Brain (White Matter) | 1.66 ± 0.36 | [15] |
| ²H-Glutamate + Glutamine | Human Brain (Gray Matter) | 2.21 ± 0.44 | [15] |
| ²H-Glutamate + Glutamine | Human Brain (White Matter) | 1.49 ± 0.20 | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments involving deuterium-labeled sugars.
In Vivo Glucose Tracing in a Mouse Model
This protocol describes a typical workflow for tracing glucose metabolism in mice using orally administered deuterium-labeled glucose.
Objective: To determine the fate of glucose in various tissues.
Materials:
-
Deuterium-labeled glucose (e.g., [6,6'-²H₂]-glucose)
-
Experimental animals (mice)
-
Oral gavage needles
-
Liquid nitrogen
-
Sample collection tubes
-
Instrumentation for sample analysis (GC-MS or LC-MS)
Procedure:
-
Animal Preparation: Acclimate mice to the experimental conditions. Fasting prior to tracer administration may be required depending on the study design.
-
Tracer Administration: Prepare a solution of deuterium-labeled glucose in water. Administer a single dose to each mouse via oral gavage (e.g., 2 g/kg bodyweight).[14]
-
Time-Course Sampling: At predetermined time points post-administration (e.g., 15 min, 30 min, 2 h, 4 h), euthanize a cohort of mice.[14]
-
Sample Collection: Promptly collect blood and dissect tissues of interest (e.g., liver, brain, muscle). Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.[4][14]
-
Metabolite Extraction: Homogenize the frozen tissues and extract polar metabolites using a suitable solvent system (e.g., methanol/water).
-
Sample Preparation for Analysis:
-
For GC-MS: Dry the metabolite extract and derivatize the analytes to increase their volatility. Common derivatizing agents include N,N-Dimethylformamide dimethyl acetal (DMFDMA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[16]
-
For LC-MS: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
-
Data Acquisition: Analyze the samples using GC-MS or LC-MS to identify and quantify the deuterium-labeled metabolites.
-
Data Analysis: Determine the isotopic enrichment in downstream metabolites to elucidate the metabolic pathways of glucose.
Sample Preparation for NMR Analysis
Objective: To prepare samples for the analysis of deuterium-labeled compounds by Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Deuterium-labeled sample
-
Non-deuterated NMR solvent (e.g., H₂O, DMSO)
-
NMR tubes
Procedure:
-
Dissolve the sample containing the deuterium-labeled compound in a non-deuterated solvent. The use of a non-deuterated solvent is crucial to avoid a large solvent signal that would overwhelm the signals from the labeled compound.[17][18]
-
The natural abundance deuterium signal from the solvent can often be used as a reference.[17]
-
Transfer the solution to an NMR tube.
-
Acquire the deuterium NMR spectrum. The chemical shifts in a ²H-NMR spectrum are equivalent to those in a ¹H-NMR spectrum.[17]
-
Note that deuterium NMR is typically performed without a lock signal. Shimming can be performed on a separate sample containing a mixture of protonated and deuterated solvent or by using ¹H gradient shimming on the actual sample.[17]
Visualizations
Signaling Pathway: Glycolysis and Krebs Cycle
The following diagram illustrates the path of deuterium from [6,6'-²H₂]-glucose through glycolysis and the Krebs cycle.
Caption: Metabolic fate of deuterium from labeled glucose in glycolysis and the Krebs cycle.
Experimental Workflow: In Vivo Stable Isotope Tracing
This diagram outlines the general workflow for an in vivo stable isotope tracing experiment.
Caption: General workflow for in vivo stable isotope tracing experiments.
Logical Relationship: Safety and Handling Considerations
This diagram illustrates the key considerations for the safe handling and storage of deuterium-labeled sugars.
Caption: Key safety and handling considerations for deuterium-labeled sugars.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. sds.chemdox.com [sds.chemdox.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. isotope.com [isotope.com]
- 11. ehsan.com.pk [ehsan.com.pk]
- 12. researchgate.net [researchgate.net]
- 13. Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Whole‐brain deuterium metabolic imaging via concentric ring trajectory readout enables assessment of regional variations in neuronal glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
The Principle and Application of Xylose-d6 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Xylose-d6 in mass spectrometry. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical insights required for the effective use of this stable isotope-labeled internal standard in quantitative analysis and metabolic flux studies.
Core Principles of Isotope Dilution Mass Spectrometry with this compound
Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that utilizes isotopically labeled compounds to achieve high accuracy and precision in quantitative analysis. This compound, a deuterated form of xylose, serves as an ideal internal standard for the quantification of its unlabeled counterpart in various biological matrices.
The fundamental principle lies in the addition of a known amount of this compound to a sample prior to any sample processing steps. Because this compound is chemically identical to the endogenous xylose, it experiences the same physical and chemical effects during extraction, derivatization, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses.
Applications of this compound in Mass Spectrometry
The primary applications of this compound in mass spectrometry are as an internal standard for accurate quantification and as a tracer in metabolic flux analysis.
Quantitative Analysis of Xylose
Accurate measurement of xylose is crucial in various research areas, including biofuel development, food science, and clinical diagnostics. This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure reliable quantification. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry due to its ability to compensate for matrix effects and variations in sample preparation and instrument performance.[1]
Metabolic Flux Analysis
Stable isotope tracers like this compound are instrumental in metabolic flux analysis (MFA), a technique used to elucidate the rates of metabolic reactions within a biological system.[2][3][4][5] By introducing a labeled substrate (e.g., 13C-labeled glucose or, in specific contexts, a deuterated sugar like this compound) into a cellular system, researchers can trace the path of the labeled atoms through various metabolic pathways. Mass spectrometry is then used to measure the isotopic enrichment in downstream metabolites. This information, combined with a metabolic network model, allows for the calculation of intracellular fluxes, providing a detailed picture of cellular metabolism.[2][3][4][5]
Experimental Protocols
General Workflow for Quantitative Analysis using this compound
The following diagram illustrates a typical workflow for the quantification of xylose in a biological sample using this compound as an internal standard.
Caption: General workflow for xylose quantification using this compound.
Detailed Method for Xylose Quantification in Biological Samples
This protocol provides a more detailed methodology for the quantification of xylose in a biological matrix.
1. Preparation of Standards and Internal Standard:
-
Prepare a stock solution of unlabeled xylose (e.g., 1 mg/mL) in a suitable solvent (e.g., 75% acetonitrile in water).[6]
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
Create a series of calibration standards by serially diluting the unlabeled xylose stock solution to cover the expected concentration range in the samples (e.g., 0.01 to 10 µg/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL).
2. Sample Preparation:
-
To 100 µL of sample (e.g., plasma, cell extract), add 10 µL of the this compound working internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Column: A HILIC column is often suitable for the separation of polar compounds like sugars.[6]
- Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid).
- Mobile Phase B: Acetonitrile with the same additive.
- Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous phase.
- Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
-
Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for sugars.[6]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions:
-
Xylose (unlabeled): The precursor ion is typically the deprotonated molecule [M-H]⁻ with an m/z of 149.1. The product ions can vary, but a common transition is monitored.
-
This compound: The precursor ion will be [M-H]⁻ with an m/z of 155.1 (assuming 6 deuterium atoms). The product ion will be shifted accordingly. It is crucial to optimize the collision energy for each transition to achieve the best sensitivity.
Quantitative Data and Method Validation
The following tables summarize typical quantitative performance data for LC-MS/MS methods for sugar analysis. While specific data for this compound is not always published, the performance is expected to be similar to methods using other isotopically labeled internal standards.
Table 1: Typical LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Linearity (r²) | ≥ 0.99 | [7] |
| Limit of Detection (LOD) | 0.8 ppm (µg/mL) | [7] |
| Limit of Quantification (LOQ) | 2.5 ppm (µg/mL) | [7] |
| Precision (%RSD) | < 15% | [6] |
| Accuracy (%Recovery) | 85-115% | [8] |
Table 2: Example Calibration Curve Data for Xylose Analysis
| Concentration (µg/mL) | Peak Area Ratio (Xylose/Xylose-d6) |
| 0.1 | 0.052 |
| 0.5 | 0.255 |
| 1.0 | 0.510 |
| 5.0 | 2.53 |
| 10.0 | 5.05 |
Metabolic Pathway of Xylose
D-xylose is a five-carbon sugar that can be metabolized by various organisms. In many eukaryotes, it is first reduced to xylitol and then oxidized to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway that generates NADPH and precursors for nucleotide biosynthesis.
The following diagram illustrates the entry of xylose into the pentose phosphate pathway.
Caption: Metabolic pathway of D-xylose entering the Pentose Phosphate Pathway.
Workflow for Metabolic Flux Analysis using Stable Isotope Tracers
Metabolic flux analysis using stable isotope tracers like 13C-labeled glucose or other labeled compounds follows a well-defined workflow.
The following diagram outlines the key steps in a typical 13C-Metabolic Flux Analysis experiment.
Caption: Workflow of a 13C-Metabolic Flux Analysis experiment.[9]
Conclusion
This compound is an invaluable tool in modern mass spectrometry, enabling highly accurate and precise quantification of xylose and facilitating sophisticated metabolic flux analyses. This guide has provided a detailed overview of the core principles, experimental protocols, and applications of this compound. By leveraging the power of isotope dilution and stable isotope tracing, researchers can gain deeper insights into complex biological systems, driving advancements in various scientific and biomedical fields.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tracing the Pentose Phosphate Pathway Using Xylose-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel to glycolysis. It plays a central role in cellular biosynthesis and the maintenance of redox balance. The PPP is the primary source of NADPH, which is essential for reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for regenerating the antioxidant glutathione. Additionally, it produces pentose sugars, most notably ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis. Given its importance in cell proliferation, stress resistance, and tumorigenesis, the PPP is a significant area of interest in drug development and biomedical research.
Stable isotope tracing is a powerful technique to elucidate the dynamics of metabolic pathways. By introducing a substrate labeled with a heavy isotope, researchers can track its incorporation into downstream metabolites, thereby quantifying metabolic fluxes. Xylose-d6, a deuterated form of the five-carbon sugar xylose, serves as an effective tracer for the PPP. Once transported into the cell, xylose is converted to xylulose and then phosphorylated to xylulose-5-phosphate, which directly enters the non-oxidative branch of the PPP. This application note provides detailed protocols for using this compound to trace the PPP and presents illustrative quantitative data.
Principle of this compound Tracing
This compound is a stable, non-radioactive isotopologue of xylose where six hydrogen atoms have been replaced by deuterium. When cells are cultured in the presence of this compound, it is metabolized and its deuterium atoms are incorporated into the intermediates of the PPP and connected pathways. The mass shift caused by the deuterium labels allows for the detection and quantification of these labeled metabolites using mass spectrometry (MS). By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of heavy isotopes), the relative or absolute flux through the PPP can be determined.
Key Intermediates of the Pentose Phosphate Pathway
The PPP is divided into two main branches: the oxidative and non-oxidative phases.
-
Oxidative Phase: This phase is irreversible and generates NADPH. Key intermediates include:
-
Glucose-6-phosphate (G6P)
-
6-Phosphogluconolactone
-
6-Phosphogluconate[1]
-
Ribulose-5-phosphate
-
-
Non-Oxidative Phase: This phase consists of a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. Key intermediates include:
Experimental Protocols
While the following protocols are detailed, it is important to note that specific parameters may need to be optimized for different cell lines and experimental conditions. The principles outlined are based on established methods for stable isotope tracing of central carbon metabolism.
Cell Culture and this compound Labeling
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose and other carbon sources that could interfere with the labeling.
-
Fetal Bovine Serum (FBS), dialyzed to remove small molecules.
-
This compound (sterile solution)
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the base medium with dialyzed FBS and a known concentration of this compound. The final concentration of this compound will depend on the cell line's metabolic rate and should be optimized (a starting point could be in the range of 5-10 mM).
-
Aspirate the standard culture medium from the cells and wash them twice with sterile PBS to remove any residual unlabeled carbon sources.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a specific period to allow for the incorporation of the label. The incubation time is critical and should be determined through a time-course experiment to ensure isotopic steady-state is reached. This can range from a few hours to over 24 hours depending on the cell type and the pathway of interest.
Metabolite Extraction
Materials:
-
Ice-cold 80% methanol (-80°C)
-
Ice-cold PBS
-
Cell scraper
-
Centrifuge capable of reaching high speeds at 4°C
-
Lyophilizer or vacuum concentrator
Protocol:
-
At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to quench metabolic activity and remove extracellular metabolites.
-
Add a sufficient volume of ice-cold 80% methanol to the culture vessel to cover the cell monolayer.
-
Place the vessel on ice and use a cell scraper to detach the cells.
-
Transfer the cell suspension into a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.
-
Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
LC-MS/MS Analysis of PPP Intermediates
Materials:
-
Dried metabolite extract
-
Reconstitution solvent (e.g., 50% acetonitrile in water)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate LC column for polar metabolite separation (e.g., HILIC or ion-pairing reversed-phase)
Protocol:
-
Reconstitute the dried metabolite extract in a small, precise volume of reconstitution solvent.
-
Centrifuge the reconstituted sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Separate the metabolites using a suitable LC method. The choice of column and mobile phases is critical for resolving the isomeric sugar phosphates of the PPP.
-
Detect the metabolites using a tandem mass spectrometer operating in negative ion mode, as the phosphate groups are readily deprotonated.
-
Use Multiple Reaction Monitoring (MRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the mass transitions for both the unlabeled (natural abundance) and the deuterium-labeled isotopologues of the PPP intermediates. The specific mass transitions will need to be determined based on the structure of this compound and the expected fragmentation patterns.
Data Presentation and Analysis
The raw data from the LC-MS/MS analysis will consist of peak areas for each mass isotopologue of the targeted PPP intermediates. This data is then corrected for the natural abundance of heavy isotopes to determine the fractional enrichment of the deuterium label in each metabolite pool.
Illustrative Quantitative Data
The following tables present hypothetical, yet representative, mass isotopomer distributions for key PPP intermediates after labeling with a deuterated pentose tracer like this compound. The data is presented as the percentage of the metabolite pool containing a certain number of deuterium labels (M+n, where 'n' is the number of deuterium atoms).
Table 1: Mass Isotopomer Distribution in Pentose Phosphates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Xylulose-5-phosphate | 5 | 10 | 15 | 20 | 25 | 20 | 5 |
| Ribose-5-phosphate | 15 | 20 | 25 | 20 | 15 | 5 | 0 |
| Ribulose-5-phosphate | 10 | 15 | 25 | 25 | 15 | 10 | 0 |
Table 2: Mass Isotopomer Distribution in Downstream Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Sedoheptulose-7-phosphate | 20 | 25 | 30 | 15 | 5 | 5 | 0 |
| Fructose-6-phosphate | 40 | 30 | 20 | 5 | 5 | 0 | 0 |
| Glyceraldehyde-3-phosphate | 60 | 25 | 10 | 5 | 0 | 0 | 0 |
Note: The data in these tables are for illustrative purposes and the actual distributions will depend on the specific cell line, experimental conditions, and the position of the deuterium labels on the xylose molecule.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this application note.
Caption: The Pentose Phosphate Pathway and the entry of this compound.
Caption: Experimental workflow for this compound tracing of the PPP.
Caption: Logical flow from this compound tracer to PPP flux quantification.
Conclusion
Tracing the pentose phosphate pathway using this compound is a robust method for investigating its activity and its contribution to cellular metabolism. The detailed protocols and illustrative data provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals. By applying these techniques, it is possible to gain valuable insights into the regulation of the PPP in various physiological and pathological states, which can aid in the identification of novel therapeutic targets and the development of new drugs. Careful optimization of the experimental parameters for the specific biological system under investigation is crucial for obtaining accurate and reproducible results.
References
Application of Xylose-d6 for Elucidating Microbial Xylose Fermentation Pathways
Introduction
D-xylose, the second most abundant sugar in lignocellulosic biomass, represents a critical resource for the sustainable production of biofuels and biochemicals through microbial fermentation.[1][2] Understanding and optimizing the metabolic pathways involved in xylose utilization is paramount for developing efficient microbial cell factories. Stable isotope tracing, utilizing substrates like Xylose-d6 (deuterated D-xylose), offers a powerful tool for quantifying intracellular metabolic fluxes and elucidating the intricate network of reactions that constitute cellular metabolism. This application note provides detailed protocols and data interpretation guidelines for employing this compound in the study of microbial xylose fermentation, catering to researchers, scientists, and drug development professionals.
Stable isotope-labeled compounds, such as deuterated xylose, serve as tracers that can be monitored as they are metabolized by microorganisms. By tracking the incorporation of deuterium into various intracellular metabolites, researchers can map the flow of carbon through different metabolic pathways. This technique, known as metabolic flux analysis (MFA), provides a quantitative measure of the rates of enzymatic reactions within the cell, offering insights that are not attainable through genomics, transcriptomics, or proteomics alone.
Principle of this compound Isotope Tracing
When microorganisms are cultured with this compound as a carbon source, the deuterium labels are incorporated into downstream metabolites. The extent and pattern of this incorporation are directly related to the metabolic pathways utilized by the organism. By analyzing the mass isotopomer distributions (MIDs) of key metabolites, such as proteinogenic amino acids and organic acids, using techniques like gas chromatography-mass spectrometry (GC-MS), the relative fluxes through different pathways can be determined.
This approach allows for the precise quantification of carbon flow through key metabolic junctions, such as the pentose phosphate pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle. The data generated can be used to identify metabolic bottlenecks, discover alternative pathways, and guide metabolic engineering strategies for enhanced production of desired bioproducts.
Data Presentation: Quantitative Analysis of Metabolic Fluxes
The primary output of a this compound tracing experiment is the mass isotopomer distribution (MID) of various metabolites. This data can be used to calculate metabolic flux ratios and absolute flux values. The following tables present hypothetical, yet representative, quantitative data from a study comparing wild-type and a metabolically engineered E. coli strain grown on this compound.
Table 1: Biomass and Product Yields from this compound Fermentation
| Strain | Growth Rate (h⁻¹) | Biomass Yield (gDW/gXylose) | Ethanol Yield (g/gXylose) | Acetate Yield (g/gXylose) |
| Wild-Type E. coli | 0.50 ± 0.02 | 0.35 ± 0.03 | 0.25 ± 0.02 | 0.15 ± 0.01 |
| Engineered E. coli | 0.45 ± 0.03 | 0.30 ± 0.02 | 0.40 ± 0.03 | 0.05 ± 0.01 |
Data represents the mean ± standard deviation from triplicate experiments.[1]
Table 2: Mass Isotopomer Distribution of Key Amino Acids
| Amino Acid Fragment | Mass Isotopomer | Wild-Type E. coli (Relative Abundance %) | Engineered E. coli (Relative Abundance %) |
| Alanine (m/z 260) | M+0 | 25.3 | 20.1 |
| M+1 | 35.1 | 30.5 | |
| M+2 | 28.9 | 35.8 | |
| M+3 | 10.7 | 13.6 | |
| Valine (m/z 288) | M+0 | 15.8 | 12.3 |
| M+1 | 28.4 | 25.1 | |
| M+2 | 30.1 | 32.9 | |
| M+3 | 18.5 | 21.4 | |
| M+4 | 7.2 | 8.3 | |
| Serine (m/z 390) | M+0 | 30.5 | 25.4 |
| M+1 | 40.2 | 38.7 | |
| M+2 | 22.1 | 28.3 | |
| M+3 | 7.2 | 7.6 |
Relative abundance of mass isotopomers for selected amino acid fragments after derivatization and GC-MS analysis.
Table 3: Central Carbon Metabolic Fluxes (normalized to xylose uptake rate of 100)
| Reaction | Wild-Type E. coli | Engineered E. coli |
| Xylose -> Xylulose-5P | 100 | 100 |
| Pentose Phosphate Pathway | ||
| Xylulose-5P -> Ribulose-5P | 65 | 75 |
| Ribulose-5P -> G3P + Sedoheptulose-7P | 60 | 70 |
| Glycolysis | ||
| G3P -> Pyruvate | 120 | 140 |
| Pyruvate -> Acetyl-CoA | 80 | 60 |
| TCA Cycle | ||
| Acetyl-CoA -> Citrate | 40 | 30 |
Flux values are relative to the specific xylose uptake rate and were calculated from the mass isotopomer distribution data.[1]
Experimental Protocols
Protocol 1: Microbial Fermentation with this compound
This protocol outlines the general procedure for culturing microorganisms with this compound for metabolic flux analysis.
Materials:
-
Microorganism of interest (e.g., E. coli, Saccharomyces cerevisiae)
-
Defined minimal medium with all necessary nutrients except the carbon source
-
This compound (sterile solution)
-
Unlabeled D-xylose (sterile solution)
-
Shake flasks or bioreactor
-
Incubator shaker or bioreactor control unit
-
Spectrophotometer
Procedure:
-
Prepare Pre-culture: Inoculate a single colony of the microorganism into a small volume of minimal medium containing unlabeled D-xylose. Incubate overnight under appropriate conditions (e.g., 37°C, 200 rpm for E. coli).
-
Inoculate Main Culture: Inoculate the main culture flasks or bioreactor containing minimal medium with a defined concentration of this compound as the sole carbon source. The initial optical density (OD600) should typically be low (e.g., 0.05-0.1) to ensure sufficient growth for labeling.
-
Cultivation: Incubate the cultures under controlled conditions (temperature, agitation, pH, aeration).
-
Monitor Growth: Periodically measure the OD600 to monitor cell growth.
-
Harvest Cells: Harvest the cells during the mid-exponential growth phase to ensure metabolic pseudo-steady state. This is crucial for accurate flux analysis. Harvesting is typically done by rapid quenching to halt metabolic activity.
Protocol 2: Metabolite Extraction and Sample Preparation for GC-MS
This protocol describes the steps for extracting intracellular metabolites and preparing them for GC-MS analysis.
Materials:
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., chloroform:methanol:water, 1:3:1 v/v/v)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
Derivatization reagents:
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Quenching: Rapidly transfer a known volume of cell culture into a pre-chilled quenching solution. This immediately stops all enzymatic reactions.
-
Cell Lysis and Extraction: Centrifuge the quenched cell suspension to pellet the cells. Resuspend the cell pellet in a cold extraction solvent. Cell lysis can be facilitated by methods such as sonication or bead beating.
-
Phase Separation: Add water and chloroform to the extract to induce phase separation. The polar metabolites will be in the upper aqueous phase.
-
Collection of Aqueous Phase: Carefully collect the upper aqueous phase containing the polar metabolites.
-
Drying: Lyophilize or use a vacuum concentrator to completely dry the aqueous extract.
-
Derivatization:
-
Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect carbonyl groups.
-
Silylation: Add MSTFA with 1% TMCS and incubate to replace active hydrogens with trimethylsilyl (TMS) groups, making the metabolites volatile for GC analysis.
-
-
Sample Transfer: Transfer the derivatized sample to a GC-MS vial for analysis.
Protocol 3: GC-MS Analysis of Derivatized Metabolites
This protocol provides a general guideline for the GC-MS analysis of TMS-derivatized metabolites.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
Procedure:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
-
Separation: Separate the metabolites on the GC column using a suitable temperature gradient.
-
Detection: As the metabolites elute from the column, they are ionized (typically by electron ionization) and their mass-to-charge ratio (m/z) is detected by the mass spectrometer.
-
Data Acquisition: Acquire the mass spectra for each eluting peak.
-
Data Analysis:
-
Identify the metabolites by comparing their retention times and mass spectra to a library of known standards.
-
Determine the mass isotopomer distribution for each identified metabolite by analyzing the relative intensities of the different mass peaks (M+0, M+1, M+2, etc.).
-
Correct the raw mass isotopomer distributions for the natural abundance of isotopes.
-
Visualization of Workflows and Pathways
Microbial Xylose Metabolic Pathways
Microorganisms primarily utilize three main pathways for xylose catabolism: the isomerase pathway, the oxidoreductase pathway, and the non-phosphorylative (oxidative) pathways.
Caption: Major microbial pathways for xylose metabolism.
Experimental Workflow for this compound Metabolic Flux Analysis
The overall workflow for a this compound tracing experiment involves several key stages, from cell culture to data analysis.
Caption: Workflow for this compound metabolic flux analysis.
Conclusion
The use of this compound as a stable isotope tracer provides an invaluable methodology for the quantitative investigation of microbial xylose fermentation. By enabling the precise measurement of intracellular metabolic fluxes, this technique offers deep insights into the metabolic capabilities of microorganisms. The detailed protocols and data presentation formats provided in this application note are intended to guide researchers in designing and executing robust stable isotope tracing experiments. The knowledge gained from such studies is crucial for the rational design of metabolic engineering strategies aimed at optimizing the production of biofuels and bio-based chemicals from renewable lignocellulosic biomass.
References
- 1. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Xylose-d6 in Biofuel Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Xylose-d6, a stable isotope-labeled form of xylose, in biofuel research. The focus is on its application in metabolic flux analysis, fermentation optimization, and understanding cellular metabolism in microorganisms engineered for biofuel production.
Introduction to this compound in Biofuel Research
Xylose is the second most abundant monosaccharide in lignocellulosic biomass, making its efficient conversion to biofuels a critical goal for a sustainable bioeconomy. Microorganisms, particularly engineered strains of Saccharomyces cerevisiae and Escherichia coli, are being developed to ferment xylose into ethanol and other biofuels. This compound, in which six hydrogen atoms are replaced with deuterium, serves as a powerful tool for researchers to trace the metabolic fate of xylose within these organisms. By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, scientists can track the deuterium label as it is incorporated into various intracellular metabolites and final biofuel products. This provides invaluable insights into metabolic pathways, identifies potential bottlenecks, and informs strategies for strain improvement. While 13C-labeled xylose is also widely used for these purposes, deuterium labeling can offer specific advantages in studying redox reactions and cofactor balancing, which are crucial in xylose metabolism.
Key Applications and Quantitative Data
The primary application of this compound in biofuel research is as a tracer for metabolic flux analysis (MFA). This allows for the quantification of the rate of metabolic reactions within a cell. The data generated from these studies are crucial for understanding how engineered microorganisms utilize xylose and for identifying targets for further genetic modification to improve biofuel yield and productivity.
Below is a summary of typical quantitative data obtained from metabolic flux analysis studies using labeled xylose in various microorganisms. While these studies predominantly use 13C-labeled xylose, the methodologies and the nature of the data are directly comparable to what would be obtained using this compound.
| Microorganism | Strain Information | Fermentation Condition | Xylose Uptake Rate (g/gDCW/h) | Ethanol Yield (g/g xylose) | Key Metabolic Flux Insights |
| Saccharomyces cerevisiae | Engineered with xylose isomerase pathway | Anaerobic | 0.07 - 0.10 | 0.24 - 0.44 | High flux through the non-oxidative pentose phosphate pathway is observed.[1][2][3] |
| Saccharomyces cerevisiae | Engineered with xylose reductase-xylitol dehydrogenase pathway | Oxygen-limited | ~1.2 (mmol/gDCW/h) | ~0.29 (g/g consumed sugar) | Cofactor imbalance between NADPH-preferring xylose reductase and NAD+-dependent xylitol dehydrogenase is a key limitation.[1] |
| Escherichia coli | Wild-type | Aerobic | ~0.50 (h⁻¹) (growth rate) | Not applicable (acetate is primary product) | NADPH is produced about equally by malic enzyme and transhydrogenase.[4] |
| Escherichia coli | Wild-type | Anaerobic | ~0.13 (h⁻¹) (growth rate) | Not applicable (mixed acid fermentation) | β-oxidation is critical for anaerobic growth on xylose.[4] |
| Candida tenuis | Wild-type | Anaerobic | 0.10 | 0.44 | High xylose reductase activity and efficient upper glycolysis contribute to high ethanol yield.[2][3] |
Experimental Protocols
Protocol for this compound Tracer Experiment in Yeast
This protocol outlines a typical workflow for a stable isotope tracer experiment using this compound to study xylose metabolism in an engineered Saccharomyces cerevisiae strain.
1. Pre-culture Preparation:
- Inoculate a single colony of the engineered yeast strain into a liquid medium containing a non-labeled carbon source (e.g., glucose).
- Grow the culture overnight at 30°C with shaking to reach the exponential growth phase.
2. Isotope Labeling Experiment:
- Harvest the cells from the pre-culture by centrifugation.
- Wash the cell pellet with a sterile, carbon-free medium to remove any residual non-labeled carbon source.
- Resuspend the cells in a fresh medium where the primary carbon source is this compound at a defined concentration (e.g., 20 g/L).
- Incubate the culture under the desired fermentation conditions (e.g., anaerobic, 30°C).
- Collect cell samples at various time points during the exponential growth phase for metabolite analysis.
3. Metabolite Quenching and Extraction:
- Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This can be achieved by quickly transferring a known volume of the cell culture into a cold solvent, such as 60% methanol buffered at a neutral pH and kept at -40°C or lower.
- Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
- Extract the intracellular metabolites by adding a hot solvent, such as 75% ethanol at 80°C, to the cell pellet.[4]
- Vortex the mixture and incubate at 80°C for several minutes to ensure complete extraction.[4]
- Centrifuge the sample to remove cell debris and collect the supernatant containing the metabolites.
4. Sample Preparation for LC-MS/MS Analysis:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of water and acetonitrile.
Protocol for LC-MS/MS Analysis of Deuterated Metabolites
This protocol provides a general framework for the analysis of this compound derived metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Chromatographic Separation:
- Use a liquid chromatography system, such as an Ultra-High-Performance Liquid Chromatography (UHPLC) system, for metabolite separation.
- Employ a column suitable for the separation of polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.[4]
- Develop a gradient elution method using appropriate mobile phases (e.g., acetonitrile and water with additives like formic acid or ammonium formate) to achieve good separation of the target metabolites.
2. Mass Spectrometry Detection:
- Use a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification of metabolites.[4] This involves defining specific precursor-to-product ion transitions for each metabolite of interest.
- For untargeted analysis to identify a broader range of labeled metabolites, operate the mass spectrometer in full scan mode or data-dependent acquisition mode.
3. Data Analysis:
- Process the raw LC-MS/MS data using specialized software to integrate peak areas for each metabolite.
- Determine the mass isotopomer distribution for each metabolite by analyzing the relative abundance of the different isotopologues (molecules with different numbers of deuterium atoms).
- Use the mass isotopomer distribution data as input for metabolic flux analysis software to calculate the intracellular metabolic fluxes.
Visualization of Pathways and Workflows
Metabolic Pathways of Xylose
The following diagram illustrates the two primary engineered pathways for xylose metabolism in Saccharomyces cerevisiae: the xylose reductase-xylitol dehydrogenase (XR-XDH) pathway and the xylose isomerase (XI) pathway.
Caption: Engineered xylose metabolic pathways in yeast.
Experimental Workflow for this compound Tracer Analysis
The diagram below outlines the key steps in a typical experimental workflow for a this compound tracer study.
Caption: Workflow for this compound metabolic flux analysis.
Concluding Remarks
The use of this compound as a stable isotope tracer is a powerful technique in biofuel research. It enables the detailed quantification of metabolic fluxes, providing a deeper understanding of cellular physiology and guiding the rational design of microbial cell factories for improved biofuel production from lignocellulosic biomass. The protocols and data presented here serve as a comprehensive resource for researchers embarking on such studies.
References
- 1. Genome-Scale Consequences of Cofactor Balancing in Engineered Pentose Utilization Pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Gut Microbiome Metabolism Using Deuterated Xylose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut microbiome plays a pivotal role in host health and disease, largely through its vast metabolic capacity. Understanding the metabolic functions of the gut microbiota is crucial for the development of novel therapeutics and diagnostics. Stable isotope probing (SIP) is a powerful technique to trace the metabolic fate of substrates within complex microbial communities. This document provides detailed application notes and protocols for the use of deuterated xylose (D-xylose-d) to investigate the metabolism of this pentose sugar by the gut microbiome.
D-xylose is a major component of hemicellulose, a significant dietary fiber. The ability to metabolize xylose varies among gut bacteria and understanding this process can provide insights into the functional capacity of the microbiome and its role in nutrient utilization. Deuterium (²H), as a stable isotope, offers a robust and safe way to label xylose and track its conversion into various metabolites by gut bacteria.
Key Concepts
-
Xylose Metabolism in Gut Bacteria: Many gut bacteria, including species from the phyla Bacteroidota and Firmicutes, can metabolize xylose. The primary pathway for xylose utilization in bacteria is the xylose isomerase pathway . In this pathway, D-xylose is first isomerized to D-xylulose by the enzyme xylose isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway (PPP) . The PPP is a central metabolic route that converts pentose phosphates into intermediates of glycolysis and also produces NADPH.
-
Stable Isotope Probing (SIP): SIP involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system and tracking its incorporation into downstream metabolites and microbial biomass. This allows for the direct assessment of metabolic activity and the identification of active microbial populations.
-
Mass Spectrometry (MS): MS is a key analytical technique for SIP studies. It allows for the sensitive and specific detection and quantification of deuterated metabolites based on their mass-to-charge ratio.
Applications
-
Assessing Functional Capacity of the Gut Microbiome: Quantify the rate and extent of xylose metabolism by the gut microbiota in different populations (e.g., healthy vs. disease).
-
Identifying Xylose-Metabolizing Bacteria: In combination with techniques like DNA-SIP or RNA-SIP, identify the specific bacterial taxa responsible for xylose fermentation.
-
Drug Development and Discovery: Evaluate the impact of therapeutic interventions (e.g., antibiotics, probiotics) on the metabolic function of the gut microbiome.
-
Understanding Diet-Microbe Interactions: Investigate how dietary components influence the metabolism of specific fibers like xylan (a polymer of xylose).
Experimental Protocols
In Vivo Mouse Model Protocol for Deuterated Xylose Administration
This protocol outlines the procedure for administering deuterated xylose to mice to study its metabolism by the gut microbiota in vivo.
Materials:
-
Deuterated D-xylose (e.g., D-xylose-1-d, D-xylose-5,5-d2)
-
Sterile PBS or water for oral gavage
-
Gavage needles
-
Metabolic cages for urine and feces collection
-
Anesthesia (e.g., isoflurane)
-
Materials for euthanasia and tissue collection (e.g., CO2 chamber, scissors, forceps)
-
Liquid nitrogen for snap-freezing samples
Procedure:
-
Animal Acclimatization: House mice (e.g., C57BL/6, germ-free, or humanized) in a controlled environment for at least one week before the experiment. Provide a standard chow diet.
-
Preparation of Dosing Solution: Prepare a solution of deuterated D-xylose in sterile PBS or water at a suitable concentration (e.g., 100 mg/mL). The exact dose will depend on the specific experimental question but a typical dose might be 1-2 g/kg body weight.
-
Baseline Sample Collection: Place mice in metabolic cages and collect fecal and urine samples for 24 hours prior to administration of deuterated xylose to serve as a baseline.
-
Administration of Deuterated Xylose: Administer the deuterated xylose solution to the mice via oral gavage.
-
Time-Course Sample Collection: Collect fecal and urine samples at various time points post-administration (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Terminal Sample Collection: At the final time point, euthanize the mice. Immediately collect cecal contents, colon contents, and blood (via cardiac puncture). Snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.
In Vitro Fecal Fermentation Protocol
This protocol describes an in vitro fermentation assay to study the metabolism of deuterated xylose by a complex gut microbial community from fecal samples.
Materials:
-
Fresh fecal samples from human or animal subjects
-
Anaerobic chamber or workstation
-
Anaerobic basal medium (e.g., containing salts, yeast extract, peptone, and a reducing agent like cysteine)
-
Deuterated D-xylose stock solution (sterile-filtered)
-
Sterile, anaerobic culture tubes or vials
-
Incubator
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh fecal samples in pre-reduced anaerobic basal medium to create a fecal slurry (e.g., 10% w/v).
-
Inoculation: Inoculate anaerobic culture tubes containing the basal medium with the fecal slurry (e.g., 5% v/v).
-
Substrate Addition: Add deuterated D-xylose to the cultures to a final concentration of, for example, 5-10 mM. Include control cultures with no added xylose and with unlabeled xylose.
-
Incubation: Incubate the cultures at 37°C under anaerobic conditions.
-
Time-Course Sampling: Collect aliquots of the culture at different time points (e.g., 0, 4, 8, 12, 24 hours). Centrifuge the aliquots to separate the bacterial pellet from the supernatant. Store both at -80°C for later analysis.
Metabolite Extraction and Analysis by Mass Spectrometry
This protocol provides a general workflow for the extraction and analysis of deuterated metabolites from fecal, cecal, or culture samples.
Materials:
-
Extraction solvent (e.g., a mixture of methanol, acetonitrile, and water)
-
Internal standards (optional, for absolute quantification)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS or GC-MS system
Procedure:
-
Metabolite Extraction:
-
For fecal/cecal samples: Add a pre-weighed amount of sample to a tube with the cold extraction solvent. Homogenize thoroughly (e.g., using a bead beater).
-
For culture supernatants: Add the cold extraction solvent to the supernatant.
-
-
Protein Precipitation: Incubate the samples at a low temperature (e.g., -20°C) to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed to pellet cell debris and precipitated proteins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
Mass Spectrometry Analysis: Analyze the filtered extract using a high-resolution LC-MS or GC-MS system.
-
LC-MS: Use a suitable chromatographic method (e.g., HILIC or reversed-phase chromatography) to separate the metabolites before they enter the mass spectrometer.
-
GC-MS: For volatile metabolites like short-chain fatty acids (SCFAs), derivatization may be necessary before analysis.
-
-
Data Analysis: Process the raw data to identify and quantify the deuterated metabolites. This involves extracting ion chromatograms for the expected masses of the labeled compounds and their fragments.
Data Presentation
The quantitative data from these experiments can be summarized in tables for clear comparison.
Table 1: In Vivo Metabolism of Deuterated Xylose in Mice
| Time Point (hours) | Deuterated Xylose in Feces (nmol/g) | Deuterated Acetate in Cecum (nmol/g) | Deuterated Propionate in Cecum (nmol/g) | Deuterated Butyrate in Cecum (nmol/g) |
| 0 | < LOD | < LOD | < LOD | < LOD |
| 4 | 520 ± 65 | 150 ± 20 | 80 ± 12 | 45 ± 8 |
| 8 | 210 ± 30 | 320 ± 45 | 180 ± 25 | 95 ± 15 |
| 12 | 85 ± 15 | 450 ± 50 | 250 ± 30 | 130 ± 20 |
| 24 | < LOD | 210 ± 35 | 110 ± 18 | 60 ± 10 |
Data are presented as mean ± standard deviation (n=5 mice per group). LOD: Limit of Detection.
Table 2: In Vitro Fermentation of Deuterated Xylose by Human Fecal Microbiota
| Time Point (hours) | Deuterated Xylose in Supernatant (mM) | Deuterated Lactate in Supernatant (mM) | Deuterated Acetate in Supernatant (mM) | Deuterated Propionate in Supernatant (mM) |
| 0 | 10.0 ± 0.2 | < LOD | < LOD | < LOD |
| 4 | 7.8 ± 0.5 | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| 8 | 4.2 ± 0.4 | 1.5 ± 0.2 | 2.8 ± 0.3 | 1.1 ± 0.2 |
| 12 | 1.5 ± 0.3 | 1.1 ± 0.2 | 4.5 ± 0.4 | 1.8 ± 0.3 |
| 24 | < LOD | 0.3 ± 0.1 | 6.2 ± 0.5 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation (n=3 replicates). LOD: Limit of Detection.
Visualization of Pathways and Workflows
Bacterial Xylose Metabolism Pathway
The following diagram illustrates the xylose isomerase pathway and its connection to the pentose phosphate pathway.
Caption: Bacterial metabolism of deuterated D-xylose.
Experimental Workflow for In Vivo Studies
This diagram outlines the key steps in an in vivo experiment using deuterated xylose.
Caption: Workflow for in vivo deuterated xylose studies.
Logical Relationship for Data Interpretation
This diagram illustrates the logical flow for interpreting the results from a deuterated xylose experiment.
Caption: Logic for interpreting deuterated xylose metabolic data.
Application Notes: Xylose-d6 as a Tracer in Plant Cell Wall Biosynthesis
Introduction
Xylose is a primary component of hemicelluloses, such as xylan, which are crucial for the structural integrity of plant cell walls.[1][2][3] Understanding the biosynthesis and turnover of these xylose-containing polysaccharides is essential for fields ranging from plant biology to biofuel development. Xylose-d6, a stable isotope-labeled form of xylose, serves as a powerful tracer to investigate the dynamics of xylan and other xyloglucan syntheses in vivo. By introducing this compound to plant tissues or cell cultures, researchers can track its incorporation into cell wall polymers over time. Subsequent analysis using mass spectrometry allows for the quantification of newly synthesized polysaccharides, providing insights into the rates of biosynthesis, transport, and remodeling of the cell wall.[1][4]
Principle of the Method
The core principle of this technique involves the metabolic substitution of natural xylose with this compound. Plants or plant cells in culture are fed with a medium containing a known concentration of this compound. The deuterated xylose is taken up by the cells and, through a series of enzymatic reactions, is converted into UDP-Xylose-d6, the activated sugar nucleotide donor for xylan biosynthesis. This labeled precursor is then incorporated into growing polysaccharide chains by xylosyltransferases in the Golgi apparatus.
Following the labeling period, the plant cell walls are isolated, and the hemicellulose fraction is extracted. This fraction is then hydrolyzed to release its constituent monosaccharides. The resulting mixture of sugars, containing both natural and deuterated xylose, is derivatized to make them volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer detects the mass difference between the natural and the deuterated xylose derivatives, allowing for the quantification of the incorporated label.
Applications
-
Studying the rate of xylan biosynthesis: By conducting pulse-chase experiments, researchers can determine the rate at which xylose is incorporated into and turned over within the cell wall.
-
Investigating the spatial deposition of new cell wall material: In combination with imaging techniques, it is possible to visualize where new xylan is being deposited in the cell wall.
-
Elucidating the roles of specific enzymes in cell wall biosynthesis: By using mutants deficient in certain enzymes, the effect on the incorporation of this compound can be measured to understand the function of these enzymes.
-
Screening for genetic or chemical modulators of cell wall synthesis: The method can be adapted for higher-throughput screening of genetic variants or chemical compounds that affect the rate of cell wall biosynthesis.
Detailed Experimental Protocols
This section provides a synthesized protocol based on established methods for plant cell wall analysis and stable isotope labeling.
Protocol 1: In Vivo Labeling of Arabidopsis thaliana Seedlings with this compound
This protocol is adapted from general plant labeling and cell wall analysis procedures.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) liquid medium
-
This compound (D-(+)-Xylose-d6)
-
Sterile petri dishes or multi-well plates
-
Growth chamber with controlled light and temperature
-
Ethanol (70%)
-
Bleach solution (e.g., 20% commercial bleach)
-
Sterile water
-
Forceps and scalpels
-
Liquid nitrogen
-
Freeze-dryer
-
Mortar and pestle or bead beater
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute wash in a 20% bleach solution with a drop of tween-20.
-
Rinse the seeds 5 times with sterile water.
-
Germinate the seeds on sterile MS agar plates in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C for 5-7 days.
-
-
This compound Labeling:
-
Prepare sterile liquid MS medium. For the labeling experiment, supplement the medium with this compound to a final concentration of 1-5 mM. An unlabeled control group should be prepared with the same concentration of natural xylose. Note: The optimal concentration of this compound may need to be determined empirically to ensure sufficient labeling without causing metabolic stress.
-
Carefully transfer the 5-7 day old seedlings into the liquid MS medium containing this compound. Ensure the roots are fully submerged.
-
Incubate the seedlings in the labeling medium for a defined period (e.g., 24, 48, or 72 hours) in the growth chamber. The duration of the labeling will depend on the research question.
-
-
Harvesting and Sample Preparation:
-
After the labeling period, harvest the seedlings and gently blot them dry to remove excess medium.
-
Immediately freeze the seedlings in liquid nitrogen to quench all metabolic activity.
-
Lyophilize the frozen seedlings to complete dryness.
-
Grind the dried tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Protocol 2: Cell Wall Isolation and Monosaccharide Analysis
This protocol is based on established methods for plant cell wall compositional analysis.[5][6]
Materials:
-
Ground, lyophilized plant tissue from Protocol 1
-
Phosphate buffer (50 mM, pH 7.0)
-
Phenol
-
Chloroform
-
Acetone
-
Starch-degrading enzymes (e.g., α-amylase, pullulanase)
-
Trifluoroacetic acid (TFA)
-
Sodium borodeuteride (for derivatization)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Alcohol Insoluble Residue (AIR):
-
Wash the ground plant tissue sequentially with 70% ethanol, 1:1 (v/v) chloroform:methanol, and 100% acetone to remove soluble metabolites, pigments, and lipids.
-
The remaining pellet is the Alcohol Insoluble Residue (AIR), which is enriched in cell wall material.
-
Destarch the AIR by treating it with α-amylase and pullulanase in a suitable buffer.
-
-
Hydrolysis of Cell Wall Polysaccharides:
-
Hydrolyze the destarched AIR with 2M Trifluoroacetic acid (TFA) at 121°C for 1 hour to release the monosaccharides from the hemicellulose fraction.
-
Centrifuge to pellet the crystalline cellulose, and transfer the supernatant containing the solubilized monosaccharides to a new tube.
-
-
Derivatization to Alditol Acetates:
-
Reduce the monosaccharides to their corresponding alditols using sodium borodeuteride.
-
Acetylate the alditols using acetic anhydride and pyridine to form volatile alditol acetates.
-
Extract the alditol acetates into an organic solvent such as dichloromethane (DCM).
-
-
GC-MS Analysis:
-
Inject the alditol acetate sample into a GC-MS system.
-
Use a suitable GC temperature program to separate the different monosaccharide derivatives.
-
The mass spectrometer will detect the mass-to-charge ratio of the fragments. The incorporation of deuterium from this compound will result in a mass shift in the xylose fragments, allowing for quantification of the labeled and unlabeled xylose.
-
Data Presentation
Quantitative data from these experiments should be presented in a clear and structured format. Below are example tables for presenting the results.
Table 1: Monosaccharide Composition of Cell Walls after this compound Labeling
| Monosaccharide | Control (mol%) | This compound Labeled (mol%) |
| Rhamnose | 2.5 ± 0.3 | 2.4 ± 0.2 |
| Fucose | 1.1 ± 0.1 | 1.0 ± 0.1 |
| Arabinose | 10.2 ± 0.8 | 10.5 ± 0.9 |
| Xylose | 25.8 ± 1.5 | 26.1 ± 1.7 |
| Mannose | 3.4 ± 0.4 | 3.3 ± 0.3 |
| Galactose | 8.7 ± 0.6 | 8.9 ± 0.7 |
| Glucose | 48.3 ± 2.1 | 47.8 ± 2.3 |
Data are presented as mean ± standard deviation (n=3). Mol% is calculated from the total amount of identified monosaccharides.
Table 2: Quantification of this compound Incorporation into the Cell Wall
| Treatment | Total Xylose (nmol/mg AIR) | Labeled Xylose (d6) (nmol/mg AIR) | % Incorporation |
| 24h Labeling | 150.3 ± 10.2 | 15.1 ± 1.8 | 10.0% |
| 48h Labeling | 152.1 ± 11.5 | 28.9 ± 2.5 | 19.0% |
| 72h Labeling | 149.8 ± 9.8 | 40.5 ± 3.1 | 27.0% |
% Incorporation is calculated as (Labeled Xylose / Total Xylose) * 100.
Mandatory Visualization
Caption: Metabolic pathway of this compound incorporation into plant cell wall xylan.
Caption: Experimental workflow for this compound tracing in plant cell walls.
References
- 1. Mass Spectrometry for Characterizing Plant Cell Wall Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kth.diva-portal.org [kth.diva-portal.org]
- 3. Recent Developments and Applications of Hemicellulose From Wheat Straw: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part II: Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [digital.library.adelaide.edu.au]
Application Notes and Protocols: In Vivo Metabolic Fate of Orally Administered Xylose-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disclaimer: The following information is based on the metabolic pathways of D-xylose. Researchers should validate these assumptions for Xylose-d6 in their specific experimental settings.
Metabolic Pathway of Xylose
Following oral administration, this compound is expected to undergo absorption, distribution, metabolism, and excretion. The primary metabolic route for xylose in mammals is the oxido-reductase pathway , which ultimately leads to its entry into the pentose phosphate pathway (PPP) .
A smaller fraction of xylose may be converted to D-threitol, a metabolite primarily formed in the liver and excreted in the urine.[1] A minor portion of absorbed xylose can also be completely oxidized to carbon dioxide.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo fate of orally administered D-xylose, which can be used as a reference for studies with this compound.
Table 1: Pharmacokinetic Parameters of D-Xylose in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | 69% | [2] |
| Absorption Rate (t½) | 1.03 / hr | [2] |
| Time to Max. Concentration (Tmax) | 71 minutes | [2] |
| Max. Plasma Concentration (Cmax) | 0.53 mg/L | [2] |
| Volume of Distribution (Vd) | 0.22 L/kg | [2] |
| Elimination Half-life (t½) | 75 minutes | [2] |
| Renal Clearance | 89 mL/min | [2] |
Table 2: Excretion of D-Xylose
| Excretion Route | Percentage of Administered Dose | Species | Reference |
| Urinary Excretion (unchanged & metabolites) | 35 - 50% | Pig | [1] |
| Expired as CO2 | ~15.5% (intravenous) | Human | [1] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound and Sample Collection in a Rodent Model
This protocol outlines the oral administration of this compound to rats and the subsequent collection of biological samples for analysis.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate male F344 rats (or other appropriate strain) to the housing conditions for at least one week.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before administration, with free access to water.
-
Dose Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer the this compound solution orally via gavage. The volume should typically not exceed 5 mL/kg body weight.[3]
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes) post-administration. Collect blood into EDTA-coated tubes and centrifuge to obtain plasma.
-
Urine and Feces: House the animals in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8 hours, 8-24 hours).
-
Tissues: At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, intestine).
-
-
Sample Storage: Store all plasma, urine, feces, and tissue samples at -80°C until analysis.
Protocol 2: Analysis of this compound and its Metabolites by LC-MS/MS
This protocol provides a general method for the quantification of this compound and its potential deuterated metabolites in biological samples.
Materials:
-
Internal standard (e.g., 13C-labeled xylose)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge tubes
-
Vortex mixer
-
LC-MS/MS system with a UPLC and a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Plasma/Urine):
-
Thaw samples on ice.
-
To 50 µL of sample, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a HILIC column for separation. A typical mobile phase would be A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid. Run a gradient elution.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and its expected metabolites (e.g., Xylitol-d6, Xylulose-d6, Threitol-d6).
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration of this compound and its metabolites in the samples based on the peak area ratios relative to the internal standard.
-
Signaling Pathways and Logical Relationships
The metabolism of xylose is intricately linked to the pentose phosphate pathway (PPP), a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis. The entry of xylose-derived Xylulose-5-phosphate into the PPP can influence cellular redox balance and biosynthetic capacity.
References
Troubleshooting & Optimization
Troubleshooting signal-to-noise issues with Xylose-d6 in NMR
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common signal-to-noise (S/N) ratio issues encountered during Nuclear Magnetic Resonance (NMR) spectroscopy of Xylose-d6. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my signal-to-noise ratio for this compound so low?
A low S/N ratio in your this compound spectrum can stem from several factors, broadly categorized as sample-related issues or instrument-related issues. Common culprits include suboptimal sample concentration, poor sample preparation (e.g., presence of particulate matter), incorrect NMR acquisition parameters, improper solvent selection, and poor magnetic field homogeneity (shimming).[1][2]
Q2: How does the concentration of this compound affect the S/N ratio?
Concentration is a critical factor. While a higher concentration generally yields a stronger signal, an overly concentrated sample can become viscous.[3] Increased viscosity leads to broader spectral lines, which can decrease the peak height relative to the baseline noise, effectively lowering the S/N ratio.[4][5] For ¹³C NMR, which is inherently less sensitive than ¹H NMR, a higher concentration is typically required to achieve an acceptable S/N in a reasonable time.[4][5][6]
Q3: What is the best deuterated solvent for this compound NMR experiments?
Xylose is a polar carbohydrate, so a polar deuterated solvent is required for good solubility. The most common choices are Deuterium Oxide (D₂O) and DMSO-d₆ (Deuterated Dimethyl Sulfoxide).[6][7] Using the correct solvent is crucial not only for dissolving your sample but also for the spectrometer's deuterium lock, which stabilizes the magnetic field.[8][9] The choice of solvent can also affect the chemical shifts of your analyte.[10][11][12]
Q4: My spectral peaks are broad, which is hurting my S/N. What are the common causes?
Broad peaks are a primary cause of poor S/N. The main reasons include:
-
Poor Shimming: The process of optimizing the magnetic field homogeneity is called shimming. If the field is not homogeneous across the sample, peaks will be broad and distorted.[13][14]
-
High Sample Viscosity: As mentioned, overly concentrated samples can be viscous, leading to line broadening.[3][4]
-
Presence of Particulate Matter: Undissolved sample or dust particles disrupt the magnetic field homogeneity, causing broad lines. It is essential to filter your NMR sample.[5][15]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure high purity of your sample and solvent.
Q5: How can I optimize my acquisition parameters to improve the S/N ratio?
The most direct way to improve the S/N ratio is to increase the number of scans (NS). The S/N ratio improves proportionally to the square root of the number of scans; to double the S/N, you must quadruple the number of scans.[5][16] Other parameters to consider include optimizing the pulse angle and ensuring the recycle delay (D1) is appropriate for the relaxation times of the nuclei being observed.
Q6: I'm seeing unexpected peaks in my spectrum. Could this be related to my S/N problem?
Yes, unexpected peaks from contaminants like water or residual cleaning solvents (e.g., acetone) can obscure your signals of interest.[2][17] Water contamination is a frequent issue, especially when using hygroscopic solvents like DMSO-d₆.[17] Using high-purity deuterated solvents and properly drying your NMR tubes can minimize these impurity signals.[5]
Q7: Does the deuteration in this compound itself impact the S/N ratio in ¹H or ¹³C NMR?
Yes. When observing the remaining protons in a partially deuterated molecule, the replacement of neighboring protons with deuterium simplifies the spectra by removing ¹H-¹H couplings, which can sharpen signals. However, deuteration also alters the relaxation properties of nearby nuclei, which can affect signal intensity.[18] For ¹³C NMR, the one-bond coupling to deuterium (¹³C-²H) causes splitting and can reduce the peak height compared to a protonated carbon, though this is often mitigated by broadband proton decoupling.
Troubleshooting Guides and Experimental Protocols
Data Presentation
Table 1: Recommended Sample Concentrations for this compound in 0.6-0.7 mL Solvent
| Nucleus Observed | Recommended Concentration | Rationale |
| ¹H NMR | 5 - 25 mg | Sufficient for good S/N in a few minutes. Higher concentrations risk viscosity-induced line broadening.[5][6] |
| ¹³C NMR | 50 - 100 mg | Needed to overcome the low natural abundance and sensitivity of the ¹³C nucleus.[4][6] |
Table 2: Common Deuterated Solvents for Polar Analytes like this compound
| Solvent | Chemical Formula | Common Use | Key Characteristics |
| Deuterium Oxide | D₂O | Aqueous solutions, biological samples | Exchanges with labile protons (-OH, -NH), causing their signals to disappear. Excellent for polar compounds.[7] |
| DMSO-d₆ | (CD₃)₂SO | Polar organic and inorganic compounds | High boiling point and strong solvating power. Hygroscopic, so care must be taken to avoid water contamination.[7][17] |
| Methanol-d₄ | CD₃OD | Polar compounds | Can also exchange with labile protons.[6] |
Table 3: Relationship Between Number of Scans (NS) and S/N Improvement
| Number of Scans (NS) | Relative S/N Ratio | Relative Experiment Time |
| 16 | 1x | 1x |
| 64 | 2x | 4x |
| 256 | 4x | 16x |
| 1024 | 8x | 64x |
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise in NMR.
Caption: Logical relationships for optimal NMR sample preparation.
Experimental Protocols
Protocol 1: Optimal Sample Preparation for this compound
This protocol outlines the steps for preparing a high-quality NMR sample of this compound to maximize the S/N ratio.
Materials:
-
This compound sample
-
High-purity deuterated solvent (e.g., D₂O, DMSO-d₆)[6]
-
High-quality 5 mm NMR tube and cap[3]
-
Small glass vial
-
Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter
Procedure:
-
Weigh the Sample: Accurately weigh the desired amount of this compound into a clean, dry glass vial. Refer to Table 1 for recommended quantities based on the intended experiment (¹H or ¹³C NMR).
-
Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6]
-
Dissolve the Sample: Gently swirl or vortex the vial to dissolve the this compound completely. If solubility is an issue, gentle heating or sonication may be applied, but ensure the compound is stable under these conditions.[15]
-
Filter the Solution: To remove any dust or undissolved particulates, which can ruin spectral quality, filter the solution directly into the NMR tube.[5]
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Use the pipette to transfer the sample solution from the vial into the NMR tube. This action will filter out solid impurities.
-
-
Check Sample Height: Ensure the final sample height in the NMR tube is appropriate for the spectrometer's probe (typically 4-5 cm). This ensures the sample volume is correctly positioned within the detection coil.[4]
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.
Protocol 2: Basic 1D NMR Acquisition Parameter Optimization
This protocol provides a basic workflow for optimizing key acquisition parameters to improve S/N. This assumes the sample has been prepared correctly and the spectrometer has been locked.
Procedure:
-
Shimming: This is the most critical step for good resolution and lineshape.
-
Load a standard shim file for the solvent you are using (e.g., a D₂O shim set).[19]
-
Manually or automatically adjust the Z1 and Z2 shims to maximize the lock level.
-
For non-spinning experiments, proceed to adjust X, Y, XZ, and YZ shims.
-
Alternatively, use an automated gradient shimming routine if available on the spectrometer.[14]
-
-
Set Initial Acquisition Parameters:
-
Select a standard 1D pulse program (e.g., zg30 for Bruker, s2pul for Varian/Agilent).
-
Set the number of scans (NS) to a low value (e.g., 8 or 16) for an initial quick spectrum.
-
-
Acquire and Evaluate:
-
Acquire the initial spectrum and assess the S/N ratio.
-
-
Increase Number of Scans (NS):
-
Check Recycle Delay (D1):
-
For routine spectra where quantitation is not the primary goal, a D1 of 1-2 seconds is often sufficient.
-
If signals from your molecule are weak due to slow relaxation (long T₁), you may need to increase D1 or use a smaller flip angle for the excitation pulse to avoid saturation.
-
-
Re-acquire and Compare:
-
Acquire the spectrum with the new parameters and compare the S/N to the initial spectrum. Repeat the optimization as necessary.
-
References
- 1. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. ou.edu [ou.edu]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. cif.iastate.edu [cif.iastate.edu]
- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. studymind.co.uk [studymind.co.uk]
- 10. quora.com [quora.com]
- 11. tandfonline.com [tandfonline.com]
- 12. thieme-connect.de [thieme-connect.de]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. lsa.umich.edu [lsa.umich.edu]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. labinsights.nl [labinsights.nl]
- 18. itqb.unl.pt [itqb.unl.pt]
- 19. pascal-man.com [pascal-man.com]
Technical Support Center: Optimizing Xylose-d6 for In Vivo Tracer Studies
Welcome to the technical support center for optimizing Xylose-d6 concentration in in vivo tracer studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for a this compound tracer study in mice?
While literature specifically detailing this compound dosage is limited, a common starting point for deuterated glucose tracers, such as 2H-glucose, is a 50mg bolus administered via intraperitoneal injection for a standard adult mouse.[1] This can be used as a reasonable starting point for this compound, with the understanding that optimization will be necessary. The concentration of the injected solution should be carefully calculated based on the desired dose and a safe injection volume for the animal model.
Q2: How is this compound administered for in vivo studies?
The administration route can significantly impact the tracer kinetics. Common methods include:
-
Intravenous (IV) infusion: Provides a steady-state concentration of the tracer in the plasma.
-
Bolus intraperitoneal (IP) injection: A common and less invasive method for delivering a single dose.[1]
-
Oral gavage: Useful for studying intestinal absorption and first-pass metabolism.
The choice of administration will depend on the specific research question.
Q3: How is the enrichment of this compound measured in biological samples?
The most common analytical method is mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[2] These techniques can separate xylose from other metabolites and measure the ratio of this compound to endogenous (unlabeled) xylose, providing a quantitative measure of tracer incorporation.
Q4: What are the main metabolic fates of xylose in mammals?
In mammals, xylose is primarily metabolized through the pentose phosphate pathway (PPP).[3] It can be converted to xylulose-5-phosphate, which then enters the PPP. A significant portion of administered xylose is also excreted unchanged in the urine. Mammals are thought to metabolize xylose slowly.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound enrichment in plasma or tissues | Insufficient tracer dose. | Increase the administered dose of this compound in a stepwise manner. Consider a pilot study with a range of concentrations to determine the optimal dose. |
| Rapid clearance of the tracer. | For IV administration, consider a primed-continuous infusion to maintain a stable plasma concentration. For bolus injections, shorten the time between administration and sample collection. | |
| Poor absorption (if administered orally). | Verify the gavage technique. Consider alternative administration routes like IP or IV injection. | |
| High variability in enrichment between animals | Inconsistent administration of the tracer. | Ensure accurate and consistent dosing for all animals. For IV infusions, use a reliable infusion pump. |
| Differences in animal fasting state. | Standardize the fasting period for all animals before tracer administration, as this can affect baseline metabolism. | |
| Biological variability. | Increase the number of animals per group to improve statistical power. | |
| Interference from other compounds in mass spectrometry analysis | Co-elution of other metabolites with a similar mass-to-charge ratio. | Optimize the GC or LC separation method to improve the resolution between xylose and interfering compounds. |
| Matrix effects from the biological sample. | Use appropriate sample preparation techniques, such as solid-phase extraction, to remove interfering substances. Employ an internal standard for quantification. | |
| Evidence of animal stress or adverse effects | High osmolarity of the injected solution. | Ensure the tracer solution is isotonic. Dilute the tracer in a larger volume of sterile saline if necessary. |
| Toxicity from a very high tracer dose. | Reduce the tracer dose. While stable isotopes are generally considered safe, very high concentrations of any substance can have physiological effects. |
Experimental Protocols
Protocol 1: Bolus Intraperitoneal Injection of this compound in Mice
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
1. Animal Preparation:
- Acclimate adult C57BL/6 mice to the experimental conditions for at least one week.
- Fast mice for 4-6 hours prior to the experiment, with free access to water.
2. Tracer Preparation:
- Prepare a sterile stock solution of this compound in isotonic saline (0.9% NaCl). A suggested starting concentration is 10 mg/mL.
- The final injection volume should not exceed 200 µL for a 25g mouse.
3. Tracer Administration:
- Weigh each mouse to determine the precise injection volume.
- Administer a bolus of this compound solution via intraperitoneal injection. A starting dose of 50 mg/kg can be considered, based on similar studies with deuterated glucose.[1]
4. Sample Collection:
- Collect blood samples (e.g., via tail vein or retro-orbital bleed) at various time points post-injection (e.g., 5, 15, 30, 60, 120 minutes) into EDTA-coated tubes.
- At the desired experimental endpoint, euthanize the mouse and collect tissues of interest. Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.
- Centrifuge blood samples to separate plasma and store at -80°C.
5. Sample Analysis:
- Extract metabolites from plasma and tissues using a suitable method (e.g., methanol/chloroform extraction).
- Analyze the extracts by GC-MS or LC-MS to determine the enrichment of this compound.
Data Presentation: Hypothetical this compound Dosage Optimization
The following table illustrates how to present data from a dose-finding study. Note: These are example data and not from a published study.
| This compound Dose (mg/kg) | Mean Peak Plasma Enrichment (%) | Time to Peak (minutes) | Area Under the Curve (AUC) |
| 25 | 1.5 ± 0.3 | 15 | 120 ± 25 |
| 50 | 3.2 ± 0.5 | 15 | 280 ± 40 |
| 100 | 6.5 ± 0.8 | 30 | 610 ± 75 |
| 200 | 12.1 ± 1.5 | 30 | 1350 ± 150 |
Visualizations
Caption: Experimental workflow for in vivo this compound tracer studies.
Caption: Simplified overview of mammalian xylose metabolism.
References
- 1. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 4. Sugar preferences and xylose metabolism of a mammal pollinator, the Namaqua rock mouse (Aethomys namaquensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Xylose-d6 Metabolic Pathway Analysis
Welcome to the technical support center for Xylose-d6 metabolic pathway analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in metabolic pathway analysis?
A1: this compound is a stable isotope-labeled form of xylose where six hydrogen atoms have been replaced by deuterium atoms. It is used as a tracer in metabolic studies to follow the fate of xylose through various biochemical pathways, such as the pentose phosphate pathway (PPP). By using mass spectrometry to detect the deuterium-labeled metabolites, researchers can quantify metabolic fluxes and understand how cells utilize xylose under different conditions.
Q2: What are the main advantages of using this compound over other labeled forms like 13C-xylose?
A2: While 13C-labeled substrates are more common, this compound can offer advantages in specific experimental contexts. The primary benefit is the lower natural abundance of deuterium compared to 13C, which can result in a lower background signal and potentially higher sensitivity in detecting labeled compounds. Additionally, the mass shift of +6 for the intact molecule is significant, which can help in resolving it from unlabeled counterparts. However, it's crucial to be aware of the potential for kinetic isotope effects and hydrogen-deuterium exchange.
Q3: What are the most common challenges encountered when using this compound?
A3: The most prevalent challenges include:
-
Hydrogen-Deuterium Exchange (HDX): Deuterium atoms can exchange with protons from the solvent (e.g., water) during sample preparation, chromatography, or in the mass spectrometer's ion source, leading to an underestimation of labeling.
-
Kinetic Isotope Effects (KIE): The heavier mass of deuterium can slow down the rates of enzyme-catalyzed reactions, potentially altering the metabolic phenotype being studied.
-
Analytical Complexity: Distinguishing between different deuterated isotopologues and correcting for the natural abundance of other isotopes can be complex.
-
Limited Commercial Availability: this compound may be less readily available and more expensive than 13C-labeled xylose.
Q4: How can I minimize Hydrogen-Deuterium Exchange (HDX) in my experiments?
A4: To minimize HDX, consider the following:
-
Use aprotic solvents whenever possible during metabolite extraction.
-
Lyophilize samples to dryness and reconstitute in a non-protic solvent or a solvent with a deuterated mobile phase for LC-MS.
-
Keep sample processing times as short as possible and temperatures low.
-
For GC-MS analysis, derivatization can help by replacing exchangeable protons with a stable group.
Q5: What is the Kinetic Isotope Effect (KIE) and how can I account for it?
A5: The Kinetic Isotope Effect refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. With this compound, the C-D bonds are stronger than C-H bonds, which can lead to slower reaction rates for enzymes that catalyze reactions involving the cleavage of these bonds. To account for KIE, you can:
-
Run parallel experiments with unlabeled xylose to compare metabolic fluxes and identify potential KIE.
-
Use mathematical models that incorporate KIE to correct flux calculations.
-
Be mindful of potential pathway rerouting if a particular enzymatic step is significantly slowed.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during your this compound metabolic analysis experiments.
Issue 1: Low or No Detectable Labeling in Downstream Metabolites
| Possible Cause | Recommended Solution |
| Inefficient cellular uptake of this compound. | Verify xylose transporter expression and activity in your cell model. Optimize incubation time and this compound concentration. |
| Slow metabolic flux through the pathway. | Ensure optimal cell culture conditions (e.g., media, temperature, oxygen levels). Consider increasing the labeling time. |
| Metabolite degradation during sample preparation. | Use rapid quenching protocols with cold solvents to halt metabolic activity. Keep samples on ice or at -80°C. |
| Analytical instrument not sensitive enough. | Optimize mass spectrometer parameters for the specific labeled metabolites. Use a higher-resolution instrument if available. |
| Significant Hydrogen-Deuterium Exchange. | Review and optimize your sample preparation protocol to minimize HDX as described in the FAQs. |
Issue 2: Inconsistent Labeling Patterns Between Replicates
| Possible Cause | Recommended Solution |
| Variability in cell culture conditions. | Standardize cell seeding density, growth media, and treatment conditions across all replicates. |
| Inconsistent sample quenching and extraction. | Ensure precise timing and consistent execution of the quenching and extraction steps for all samples. |
| Sample degradation during storage or analysis. | Store extracts at -80°C and minimize freeze-thaw cycles. Analyze samples in a randomized order to avoid batch effects. |
| Instrumental instability. | Run quality control (QC) samples throughout the analytical run to monitor instrument performance. |
Issue 3: Unexpected Labeled Metabolites Detected
| Possible Cause | Recommended Solution |
| Metabolic pathway crosstalk. | Xylose metabolism can intersect with other pathways. Consult metabolic pathway databases to identify potential connections. |
| Contamination of the this compound tracer. | Verify the isotopic purity of your this compound standard using a high-resolution mass spectrometer. |
| In-source fragmentation or adduct formation. | Optimize the ion source conditions on your mass spectrometer to minimize unwanted fragmentation and adducts. |
Quantitative Data Presentation
The following tables provide illustrative examples of quantitative data that might be obtained from a this compound tracing experiment. Note: These are hypothetical values for guidance purposes.
Table 1: Isotopic Enrichment of Key Metabolites in the Pentose Phosphate Pathway
| Metabolite | Average % Labeling (Control) | Average % Labeling (Treated) | Standard Deviation (Control) | Standard Deviation (Treated) |
| Xylulose-5-phosphate-d5 | 85.2% | 75.8% | 3.1% | 4.5% |
| Ribose-5-phosphate-d5 | 78.9% | 65.4% | 4.2% | 5.1% |
| Sedoheptulose-7-phosphate-d5 | 60.1% | 45.3% | 5.5% | 6.2% |
| Erythrose-4-phosphate-d4 | 55.7% | 40.1% | 4.8% | 5.9% |
| Fructose-6-phosphate-d2 | 40.3% | 25.9% | 3.9% | 4.7% |
| Glyceraldehyde-3-phosphate-d2 | 38.5% | 23.7% | 3.5% | 4.1% |
Table 2: Relative Metabolic Fluxes Calculated from Isotopic Labeling Data
| Metabolic Pathway | Relative Flux (Control) | Relative Flux (Treated) | p-value |
| Xylose Uptake | 100 ± 8.2 | 85 ± 9.5 | 0.045 |
| Pentose Phosphate Pathway (Oxidative) | 65 ± 5.1 | 50 ± 6.3 | 0.021 |
| Pentose Phosphate Pathway (Non-oxidative) | 35 ± 4.8 | 30 ± 5.1 | 0.038 |
| Glycolysis (from F6P/G3P) | 25 ± 3.9 | 15 ± 4.2 | 0.015 |
Experimental Protocols
Protocol 1: this compound Labeling of Adherent Cells
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment.
-
Media Preparation: Prepare fresh culture media. For the labeling experiment, use media containing this compound at the desired final concentration (e.g., 10 mM). Prepare parallel unlabeled control media with the same concentration of natural xylose.
-
Labeling:
-
Aspirate the old media from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound containing media to the cells.
-
Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolite Quenching and Extraction:
-
Place the 6-well plate on dry ice.
-
Aspirate the media.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 1 minute at 4°C.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing polar metabolites) to a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
Store the dried metabolite extract at -80°C until analysis.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried metabolite extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water).
-
Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase or HILIC column suitable for polar metabolite separation.
-
Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) to detect the specific mass transitions for the deuterated and unlabeled metabolites of interest.
-
Visualizations
Caption: this compound metabolism via the Pentose Phosphate Pathway.
Caption: General workflow for a this compound stable isotope tracing experiment.
Technical Support Center: Matrix Effects in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in mass spectrometry, with a focus on the use of deuterated internal standards.
Frequently Asked Questions (FAQs)
What are matrix effects in mass spectrometry?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), both of which can significantly impact the accuracy, precision, and sensitivity of a quantitative analysis.[1][3] Matrix effects are a major concern in liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), which is more susceptible to these interferences compared to atmospheric pressure chemical ionization (APCI).[2]
What causes matrix effects?
Matrix effects arise from various interactions between the analyte and co-eluting matrix components within the ion source of the mass spectrometer. The primary causes include:
-
Competition for Ionization: Co-eluting compounds can compete with the analyte for access to charge, thereby reducing the analyte's ionization efficiency.[1]
-
Droplet Formation and Evaporation Interference: Less volatile or high-viscosity compounds in the matrix can affect the efficiency of droplet formation and evaporation in the ESI source, hindering the release of gas-phase analyte ions.[3][4]
-
Ion Pairing: Matrix components or mobile phase additives can act as ion-pairing reagents, neutralizing the analyte ions and reducing their response.[1]
-
Analyte Co-precipitation: Analytes may co-precipitate with less volatile and heavier compounds in the matrix, reducing the number of analyte molecules that reach the gas phase for ionization.[4]
How do deuterated internal standards help mitigate matrix effects?
Deuterated internal standards, also known as stable isotopically labeled (SIL) internal standards, are considered the gold standard for compensating for matrix effects in quantitative mass spectrometry.[3][5] These standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium.[5] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[5]
Because deuterated standards have nearly identical physicochemical properties to the analyte, they experience similar matrix effects during sample preparation, chromatography, and ionization.[6][7] By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced by the matrix, thus providing more accurate and precise results.[7]
What are the limitations of using deuterated standards?
While highly effective, deuterated standards are not a perfect solution and can have limitations:
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time between the analyte and the deuterated standard.[6][7] If this shift causes the analyte and standard to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification.[8]
-
Differential Matrix Effects: In some cases, the matrix may affect the ionization of the analyte and the deuterated standard differently, even with co-elution.[8][9] This can occur if the matrix components have specific interactions with either the analyte or the standard.
-
Isotopic Instability: In some instances, deuterium atoms in a labeled standard can exchange with hydrogen atoms from the surrounding environment, particularly in aqueous solutions, which would compromise the integrity of the standard.
-
Cost and Availability: Deuterated standards can be expensive and may not be commercially available for all analytes.[6]
Troubleshooting Guides
Problem: I am observing poor signal intensity and suspect ion suppression.
Symptoms:
-
Weak or undetectable peaks for your target analyte.[10]
-
Inconsistent peak areas between replicate injections.
-
Poor linearity in your calibration curve.
Troubleshooting Steps:
-
Confirm Ion Suppression: The presence of ion suppression can be qualitatively assessed using a post-column infusion experiment. This technique helps identify regions in the chromatogram where co-eluting matrix components suppress the analyte signal.[1][3][11]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they reach the mass spectrometer.[3][4]
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges that selectively retain the analyte while allowing matrix components to pass through, or vice-versa.[2][10]
-
Liquid-Liquid Extraction (LLE): Employ LLE to partition the analyte into a solvent that is immiscible with the sample matrix.[10]
-
Protein Precipitation: For biological samples, protein precipitation can remove a significant portion of the matrix. However, be aware that this method is less selective and may not remove all interfering substances.[12]
-
-
Modify Chromatographic Conditions: Adjusting your HPLC or uHPLC method can help separate the analyte from interfering matrix components.[4][11]
-
Gradient Optimization: Modify the mobile phase gradient to improve the resolution between the analyte and co-eluting peaks.
-
Column Selection: Try a column with a different stationary phase chemistry to alter the selectivity of the separation.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering components, preventing them from entering the ion source.[11]
-
-
Adjust Mass Spectrometer Settings:
Problem: My deuterated internal standard is not adequately correcting for matrix effects.
Symptoms:
-
High variability in the analyte/internal standard area ratio.
-
Poor accuracy and precision in quality control samples.
-
Non-linear calibration curves when using the internal standard for correction.
Troubleshooting Steps:
-
Investigate Chromatographic Co-elution:
-
Overlay the chromatograms of the analyte and the deuterated internal standard. A significant difference in retention times could be the source of the problem.[7]
-
Cause: Deuteration can slightly alter the physicochemical properties of a molecule, leading to a chromatographic shift.[7]
-
Solution:
-
Adjust the chromatographic method to achieve complete co-elution. This may involve using a column with lower resolution or modifying the mobile phase composition.[7]
-
Consider using an internal standard with a different isotopic label (e.g., ¹³C or ¹⁵N) that is less likely to cause a chromatographic shift.[7]
-
-
-
Assess for Differential Matrix Effects: Even with perfect co-elution, the matrix might be affecting the analyte and the internal standard differently.
-
Evaluation: Perform a post-extraction addition experiment. Compare the analyte/internal standard area ratio in a neat solution to the ratio in a post-spiked matrix extract. A significant difference indicates a differential matrix effect.
-
Solution:
-
Improve sample cleanup to remove the specific matrix components causing the differential effect.[3]
-
Evaluate different deuterated standards if available, as the position and number of deuterium atoms can influence susceptibility to matrix effects.
-
-
-
Check for Cross-Contribution or Isotopic Impurity:
-
Ensure that the MS/MS transitions for the analyte and the internal standard are specific and that there is no crosstalk between the channels. The mass difference should ideally be at least 3 amu to prevent this.[7]
-
Verify the isotopic purity of the deuterated standard. Impurities can interfere with accurate quantification.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This method provides a quantitative measure of ion suppression or enhancement.[11]
Procedure:
-
Prepare a standard solution (A): Dissolve the analyte in a neat solvent (e.g., mobile phase) at a known concentration.
-
Prepare a post-extraction spiked sample (B): a. Extract a blank matrix sample using your established sample preparation protocol. b. Spike the extracted blank matrix with the analyte to the same final concentration as solution A.
-
Analyze both solutions: Inject solutions A and B into the LC-MS system and record the peak area of the analyte.
-
Calculate the Matrix Effect (%):
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation:
| Analyte | Peak Area in Neat Solution (A) | Peak Area in Spiked Matrix (B) | Matrix Effect (%) |
| Compound X | 1,200,000 | 850,000 | 70.8 |
| Compound Y | 950,000 | 1,150,000 | 121.1 |
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
This protocol helps to identify the retention time regions where matrix effects are most pronounced.[1][2]
Procedure:
-
Set up the infusion: Infuse a standard solution of the analyte at a constant flow rate into the LC eluent stream post-column using a T-fitting.
-
Establish a stable baseline: Allow the infused analyte to produce a stable signal in the mass spectrometer.
-
Inject a blank matrix extract: Inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal: Observe the signal of the infused analyte. Any deviation from the stable baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a rise indicates ion enhancement.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. providiongroup.com [providiongroup.com]
Storage and stability considerations for Xylose-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of Xylose-d6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool place.[1][2][3] To maintain its integrity, it is recommended to store it at room temperature, protected from light and moisture.[4] As D-Xylose is known to be hygroscopic, meaning it absorbs moisture from the air, keeping the container tightly closed is crucial.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh for optimal results. If storage is necessary, it is recommended to store them at -20°C or -80°C for short periods. For longer-term storage, flash-freezing in liquid nitrogen before placing it at -80°C is advisable to prevent degradation. Avoid repeated freeze-thaw cycles.
Q3: What is the expected shelf-life of this compound?
A3: When stored correctly in its solid form, D-Xylose has an indefinite shelf life.[5] However, for deuterated compounds like this compound, it is best practice to re-evaluate its isotopic purity periodically, especially if used in sensitive quantitative assays.
Q4: Is this compound susceptible to degradation?
A4: Like its unlabeled counterpart, this compound is chemically stable under standard ambient conditions.[1][6] The primary stability concern for this compound is the potential for deuterium exchange, particularly in protic solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected mass spectrometry results (lower than expected mass) | Deuterium Exchange: Protic solvents (e.g., water, methanol) can cause the deuterium atoms on hydroxyl groups to exchange with hydrogen atoms from the solvent. | - Prepare solutions in aprotic or deuterated solvents if compatible with your experimental design.- Minimize the time the compound is in a protic solvent before analysis.- Lyophilize the compound from D₂O to re-introduce deuterium if exchange has occurred. |
| Inconsistent results in biological assays | Degradation of the compound: Although stable, improper storage (e.g., exposure to moisture or high temperatures) can lead to degradation.Isotopic Impurity: The initial isotopic purity might not be as high as stated, or it may have changed over time. | - Ensure the compound has been stored correctly.- Prepare fresh solutions for each experiment.- Verify the isotopic purity using mass spectrometry or NMR. |
| Poor solubility | Hygroscopicity: The compound may have absorbed moisture, making it difficult to dissolve. | - Dry the compound under vacuum before use.- Use sonication or gentle warming to aid dissolution. |
Quantitative Data Summary
| Parameter | Condition | Recommendation | Reference |
| Storage Temperature (Solid) | Room Temperature | 15 – 25 °C | [4] |
| Storage Conditions (Solid) | Dry, Tightly Closed Container | Protect from light and moisture | [1][4] |
| Storage Temperature (Solution) | Short-term | -20°C | |
| Long-term | -80°C | ||
| Incompatible Materials | Strong oxidizing agents | Avoid contact | [2] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol provides a framework for assessing the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
Solvent of interest (e.g., water, buffer, deuterated solvent)
-
HPLC-MS system
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration relevant to your experimental use.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated HPLC-MS method to determine the initial purity and isotopic distribution.
-
Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect from light if necessary.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial and re-analyze it using the same HPLC-MS method.
-
Data Analysis: Compare the purity and isotopic distribution at each time point to the initial (T=0) data. A significant change in purity or a shift in the mass spectrum may indicate degradation or deuterium exchange.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Potential for deuterium exchange in protic solvents.
Caption: Decision workflow for stability assessment of this compound.
References
- 1. Hydrogen-deuterium exchange mass spectrometry captures distinct dynamics upon substrate and inhibitor binding to a transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xylose Acetals ‐ a New Class of Sustainable Solvents and Their Application in Enzymatic Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-Glucose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-0.1MG [isotope.com]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting unexpected peaks in Xylose-d6 mass spectra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in Xylose-d6 mass spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weight and common adducts of this compound?
The molecular weight of unlabeled D-Xylose is approximately 150.13 g/mol . For this compound, the molecular weight is approximately 156.17 g/mol . In electrospray ionization (ESI) mass spectrometry, you can expect to see the protonated molecule [M+H]⁺, as well as common adducts.
| Ion Species | Expected m/z for Xylose (C₅H₁₀O₅) | Expected m/z for this compound (C₅H₄D₆O₅) |
| Protonated Molecule [M+H]⁺ | 151.06 | 157.10 |
| Sodium Adduct [M+Na]⁺ | 173.04 | 179.08 |
| Ammonium Adduct [M+NH₄]⁺ | 168.09 | 174.13 |
| Potassium Adduct [M+K]⁺ | 189.02 | 195.06 |
Q2: What are the expected fragmentation patterns for this compound?
Theoretical Fragmentation of this compound ([M+H]⁺ = 157.10)
| Fragment Type (Domon-Costello) | Description | Theoretical m/z |
| B/C/Y-type ions | Losses of water (D₂O, HDO, H₂O) | ~139, 138, 137 |
| Cross-ring cleavage | Cleavage across the sugar ring | Various, dependent on cleavage site |
Note: The actual observed fragments and their intensities can vary significantly based on the instrument and analytical conditions.
Q3: What are some common sources of unexpected peaks in my this compound mass spectrum?
Unexpected peaks, often called "ghost peaks," can originate from several sources:
-
Contamination: Solvents, glassware, and sample preparation materials can introduce contaminants. Common contaminants include plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and polymers (e.g., polyethylene glycol - PEG).
-
Carryover: Residual sample from a previous injection can elute in a subsequent run. This is common in systems with complex autosamplers.
-
In-source Fragmentation: The analyte can fragment in the ionization source before mass analysis, leading to peaks that are not from the intact molecule.
-
Hydrogen-Deuterium (H-D) Exchange: Labile deuterium atoms on the xylose molecule can exchange with protons from the solvent, leading to a distribution of masses (M, M-1, M-2, etc.).
-
Column Bleed: The stationary phase of the LC column can degrade and elute, causing a noisy baseline or discrete peaks, especially at higher temperatures.
Troubleshooting Guides
Issue 1: I see peaks that are not my expected this compound molecule or its adducts.
This is a common issue and can often be resolved by systematically identifying the source of the contamination.
Experimental Protocol: Identifying the Source of Contamination
-
Blank Injection: Inject a vial of your mobile phase solvent. If the unexpected peaks are present, the contamination is likely in your solvent, LC system, or mass spectrometer.
-
Solvent Check: Prepare fresh mobile phase using high-purity (LC-MS grade) solvents and new glassware. If the peaks disappear, your original mobile phase was contaminated.
-
Systematic Component Removal:
-
Remove the column and replace it with a union. Run a blank injection. If the peaks are gone, the column was the source.
-
If the peaks persist, bypass the autosampler (if possible on your system). If the peaks disappear, the autosampler is the source of carryover or contamination.
-
-
Cleaning: If a component is identified as the source, follow the manufacturer's instructions for cleaning or replacement.
Troubleshooting Flowchart for Contamination
Caption: A flowchart for systematically identifying the source of contamination.
Issue 2: I see a distribution of peaks around my target mass (e.g., m/z 157, 156, 155).
This pattern is often indicative of hydrogen-deuterium (H-D) exchange, where deuterium atoms on your this compound are replaced by hydrogen atoms from the solvent.
Experimental Protocol: Minimizing H-D Exchange
-
Solvent System: If possible, use aprotic solvents in your mobile phase. If aqueous mobile phases are necessary, consider using D₂O-based buffers to minimize the proton concentration.
-
pH Control: Avoid strongly acidic or basic conditions, as these can catalyze H-D exchange.
-
Temperature: Keep the sample and column temperatures as low as reasonably possible, as higher temperatures can accelerate exchange rates.
-
Sample Residence Time: Minimize the time the sample spends in the LC system before reaching the mass spectrometer.
Logical Diagram for H-D Exchange
Caption: The process of hydrogen-deuterium exchange leading to multiple isotopologues.
Issue 3: The fragmentation pattern changes between runs, or I see fragments that look like my analyte but at a lower mass.
This could be due to in-source fragmentation, which can be influenced by the cleanliness of the mass spectrometer's ion source and the instrument settings.
Experimental Protocol: Investigating In-source Fragmentation
-
Varying Source Conditions: Methodically decrease the voltages on the ion source optics (e.g., cone voltage, fragmentor voltage). If the intensity of the unexpected low-mass peaks decreases relative to the parent ion, this suggests they are in-source fragments.
-
Source Cleaning: If varying the source conditions indicates in-source fragmentation, the ion source may be dirty. Follow the manufacturer's protocol for cleaning the ion source components.
Quantitative Data: Effect of Cone Voltage on Ion Abundance
| Cone Voltage (V) | Relative Abundance of [M+H]⁺ | Relative Abundance of Fragment Ions |
| Low (e.g., 20V) | High | Low |
| Medium (e.g., 40V) | Medium | Medium |
| High (e.g., 60V) | Low | High |
This table illustrates a general trend. Optimal values are instrument and compound-specific.
Validation & Comparative
A Researcher's Guide to Metabolic Tracers: Comparing Xylose-d6 and ¹³C-Xylose
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is a critical decision that can significantly impact the accuracy and interpretation of experimental results. This guide provides an objective comparison of two commonly used stable isotope-labeled forms of xylose: Deuterated Xylose (Xylose-d6) and Carbon-13 labeled Xylose (¹³C-Xylose). By examining their physicochemical properties, metabolic fate, potential for kinetic isotope effects, and analytical considerations, this document aims to equip researchers with the necessary information to make an informed choice for their specific study needs.
Introduction to Xylose Metabolism and Isotopic Tracers
D-xylose, a five-carbon sugar, is a key component of hemicellulose in plant biomass. In metabolic research, it serves as an important substrate to probe the activity of the pentose phosphate pathway (PPP). Stable isotope tracers, such as this compound and ¹³C-Xylose, are powerful tools to trace the metabolic fate of xylose through various biochemical pathways.[1] By replacing specific atoms with their heavier, non-radioactive isotopes, researchers can track the incorporation of these labeled atoms into downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism.[3]
Physicochemical Properties
The primary physical difference between this compound and the various isotopologues of ¹³C-Xylose is their molecular weight. This difference is fundamental to their detection and quantification in mass spectrometry-based analyses. The choice of the specific ¹³C-Xylose isotopologue (e.g., labeled at a single carbon position or uniformly labeled) will depend on the specific research question and the desired resolution of the metabolic flux analysis.
| Property | Unlabeled D-Xylose | D-Xylose-d6 | D-Xylose-1-¹³C | D-Xylose-1,2-¹³C₂ | D-Xylose-U-¹³C₅ |
| Molecular Formula | C₅H₁₀O₅ | C₅H₄D₆O₅ | ¹³CC₄H₁₀O₅ | ¹³C₂C₃H₁₀O₅ | ¹³C₅H₁₀O₅ |
| Molecular Weight ( g/mol ) | 150.13[2] | Approx. 156.17 | 151.12[1] | 152.12 | 155.09[4][5] |
| Isotopic Purity | Not Applicable | Typically >98% | Typically >99%[1] | Typically >99% | Typically >98-99%[4][5] |
| Common Analytical Technique | GC-MS, LC-MS | GC-MS, LC-MS | GC-MS, LC-MS, NMR | GC-MS, LC-MS, NMR | GC-MS, LC-MS, NMR |
Metabolic Fate and Isotope Effects
Upon entering the cell, xylose is converted to xylulose-5-phosphate, which then enters the pentose phosphate pathway (PPP). The choice between a deuterated and a ¹³C-labeled tracer can significantly influence the interpretation of metabolic flux through this pathway due to the kinetic isotope effect (KIE).
Xylose Metabolism Pathway
The diagram below illustrates the initial steps of xylose metabolism and its entry into the pentose phosphate pathway.
Kinetic Isotope Effect (KIE)
The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. This effect is significantly more pronounced for deuterium (²H) than for ¹³C. The doubling in mass from protium (¹H) to deuterium can lead to a 6-10 fold decrease in the reaction rate for a C-H bond cleavage, whereas the approximately 8% mass increase from ¹²C to ¹³C results in a much smaller, often negligible, rate change (around 4%).
For xylose metabolism, the enzymatic reactions involving the cleavage of C-H bonds will be significantly slower for this compound compared to unlabeled xylose. This can lead to an underestimation of the true metabolic flux. In contrast, ¹³C-Xylose is expected to have a minimal KIE, making it a more accurate tracer for quantitative flux analysis. While the KIE for ¹³C is generally small, it can become significant in some cases and should be considered in rigorous metabolic flux analysis models.
Analytical Considerations
The primary method for analyzing metabolites from stable isotope tracing experiments is mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Mass Spectrometry: Both this compound and ¹³C-Xylose are readily distinguishable from their unlabeled counterparts and from each other by their difference in mass. High-resolution mass spectrometry is crucial for resolving the isotopic labeling patterns of downstream metabolites.
-
Chromatography: An important consideration when using deuterated compounds is the potential for chromatographic separation from their non-deuterated analogues. This can occur in both GC and LC, and if not properly accounted for, can lead to inaccuracies in quantification. ¹³C-labeled compounds, due to their greater chemical similarity to the unlabeled form, are less likely to exhibit significant chromatographic shifts.
Summary of Quantitative Data
| Metabolic Reaction | Relative Flux (normalized to Xylose uptake) |
| Xylose uptake | 100 |
| Pentose Phosphate Pathway (oxidative) | 15 |
| Pentose Phosphate Pathway (non-oxidative) | 85 |
| Glycolysis (upper) | 60 |
| Glycolysis (lower) | 120 |
| TCA Cycle | 45 |
Note: The values in this table are illustrative and based on typical flux distributions observed in published ¹³C-MFA studies.
Due to the significant potential for kinetic isotope effects with this compound, it is less commonly used for precise quantitative metabolic flux analysis. Its application is often more qualitative, confirming the activity of a pathway rather than quantifying the flux through it.
Experimental Protocols
A well-designed experimental protocol is crucial for a successful stable isotope tracing study. Below is a general workflow applicable to both tracers, followed by a more detailed protocol for ¹³C-metabolic flux analysis.
General Experimental Workflow
Detailed Protocol for ¹³C-Metabolic Flux Analysis with ¹³C-Xylose
This protocol is adapted from studies performing ¹³C-MFA in microorganisms.
1. Materials and Reagents:
-
Microbial strain of interest (e.g., E. coli, S. cerevisiae)
-
Defined minimal medium appropriate for the organism
-
¹³C-labeled xylose (e.g., [1,2-¹³C]xylose, [U-¹³C]xylose) of high isotopic purity (>99%)
-
Sterile culture flasks or bioreactor
-
Incubator/shaker
-
Centrifuge
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., 80% methanol)
-
Lyophilizer or speed-vac
-
GC-MS or LC-MS/MS system
2. Cell Culture and Labeling:
-
Grow a pre-culture of the microbial strain in unlabeled minimal medium to mid-exponential phase.
-
Inoculate the main culture containing the ¹³C-labeled xylose as the sole carbon source with the pre-culture. The initial optical density (OD) should be low to allow for sufficient cell divisions and incorporation of the label.
-
Grow the main culture under controlled conditions (temperature, aeration, pH) to a steady metabolic state.
3. Sampling and Quenching:
-
Rapidly withdraw a known volume of the cell culture.
-
Immediately quench the metabolic activity by mixing the cell suspension with a cold quenching solution. This step is critical to prevent further metabolism and preserve the in vivo metabolite concentrations and labeling patterns.
-
Separate the cells from the medium by centrifugation at low temperature.
4. Metabolite Extraction:
-
Resuspend the cell pellet in a cold extraction solvent.
-
Lyse the cells (e.g., by sonication or bead beating) to release the intracellular metabolites.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
5. Sample Preparation for MS Analysis:
-
Dry the metabolite extract (e.g., using a lyophilizer).
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., using silylation reagents).
-
Reconstitute the derivatized or underivatized extract in a suitable solvent for injection into the MS system.
6. Mass Spectrometry Analysis:
-
Analyze the samples using a GC-MS or LC-MS/MS method optimized for the detection and separation of the target metabolites.
-
Acquire data in a way that allows for the determination of the mass isotopomer distributions of the metabolites of interest.
7. Data Analysis:
-
Process the raw MS data to identify and quantify the different mass isotopomers of each metabolite.
-
Correct the data for the natural abundance of stable isotopes.
-
Use specialized software to perform metabolic flux analysis by fitting the experimental mass isotopomer distributions to a metabolic model of the organism's central carbon metabolism.
Conclusion
Both this compound and ¹³C-Xylose are valuable tools for metabolic research. However, their suitability for a particular study depends on the research goals.
-
¹³C-Xylose is the tracer of choice for quantitative metabolic flux analysis. Its minimal kinetic isotope effect ensures that the measured labeling patterns accurately reflect the in vivo metabolic fluxes. The availability of different ¹³C-isotopologues provides flexibility in designing experiments to probe specific pathways.
-
This compound can be a useful tracer for qualitative studies aimed at demonstrating the activity of a metabolic pathway. However, the significant potential for kinetic isotope effects makes it less suitable for accurate quantification of metabolic fluxes. Researchers using deuterated tracers should also be mindful of potential chromatographic effects that can complicate data analysis.
For drug development professionals and researchers seeking to obtain precise and quantitative insights into cellular metabolism, ¹³C-Xylose is the more robust and reliable metabolic tracer.
References
A Comparative Guide to Metabolic Flux Analysis Validation Using Xylose-d6
This guide provides a comprehensive comparison of methodologies for validating metabolic flux analysis (MFA) results, with a specific focus on the use of deuterated xylose (Xylose-d6) as an orthogonal tracer. It is intended for researchers, scientists, and drug development professionals working in the field of cellular metabolism.
The Principle of Orthogonal Tracer Validation in MFA
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2][3] The most common approach, 13C-MFA, involves introducing a substrate labeled with the stable isotope 13C (e.g., [U-13C6]glucose) and measuring the incorporation of 13C into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1][4] The resulting mass isotopomer distributions are then used to computationally estimate metabolic fluxes.[5]
The most rigorous validation is achieved by using an orthogonal tracer . An ideal orthogonal tracer has two key characteristics:
-
It utilizes a different stable isotope (e.g., Deuterium, 2H, instead of 13C).
-
It enters the central carbon metabolism through a different pathway than the primary tracer.
Using an orthogonal tracer helps to independently verify flux estimations, particularly for pathways that may have been poorly resolved in the initial experiment, thus increasing confidence in the overall flux map.[9][10]
Primary Flux Analysis: The Role of 13C-Labeled Glucose
A common primary tracer for MFA in mammalian cells is [1,2-13C2]glucose. This tracer is particularly effective at resolving fluxes through glycolysis and the Pentose Phosphate Pathway (PPP), as the loss of the C1 carbon as CO2 in the oxidative PPP leads to a distinct labeling pattern in downstream metabolites.[4][5][6]
The workflow for a typical 13C-MFA experiment is a multi-step process requiring careful planning and execution.
References
- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arxiv.org [arxiv.org]
The Analytical Balance: A Comparative Guide to Deuterated vs. Carbon-13 Labeled Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of two commonly employed types of stable isotope-labeled internal standards: deuterated (²H) and carbon-13 (¹³C) labeled compounds. By examining their inherent properties and performance in experimental settings, this document aims to equip researchers with the knowledge to make informed decisions for their analytical workflows.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variability throughout the analytical process, from sample preparation to instrument response. The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency, thus providing a reliable reference for accurate quantification. While both deuterated and carbon-13 labeled standards are designed to mimic the behavior of their unlabeled counterparts, subtle yet significant differences can impact analytical accuracy.
Key Performance Metrics: A Head-to-Head Comparison
The decision between using a deuterated or a carbon-13 labeled internal standard often hinges on a trade-off between cost and potential analytical compromises. While deuterated standards are frequently more accessible and cost-effective, they can be susceptible to certain phenomena that may affect accuracy. Carbon-13 labeled standards, though typically more expensive, are generally considered more robust and less prone to analytical interferences.[1]
| Feature | Deuterated (²H) Labeled Internal Standards | Carbon-13 (¹³C) Labeled Internal Standards |
| Cost | Generally lower and more readily available.[1] | Typically higher due to more complex synthesis. |
| Isotopic Purity | Can sometimes contain residual unlabeled analyte. | Generally high isotopic purity. |
| Chromatographic Behavior | May exhibit slight retention time shifts compared to the analyte (isotope effect).[2] | Co-elutes perfectly with the analyte.[2] |
| Potential for Isotope Exchange | Risk of deuterium-hydrogen (D-H) exchange in certain solvents or within the mass spectrometer, leading to signal instability. | No risk of isotope exchange. |
| Matrix Effects | Differential matrix effects can occur if there is a chromatographic shift between the analyte and the standard.[3] | Co-elution ensures that the analyte and internal standard experience the same matrix effects. |
| Cross-Signal Contribution | Less of a concern due to a larger mass difference from the analyte. | Potential for isotopic contribution from the analyte to the internal standard signal, especially for analytes containing naturally abundant ¹³C. |
Experimental Evidence: Accuracy and Precision
The following table summarizes data from a study comparing the analytical performance of a non-isotope-labeled, a deuterated (d3), and a carbon-13 labeled internal standard for the quantification of the drug lapatinib in human plasma.[4]
| Internal Standard Type | Accuracy (% Bias) | Precision (% RSD) |
| Non-Isotope-Labeled (Zileuton) | Within ±10% | < 11% |
| Deuterated (Lapatinib-d3) | Within ±10% | < 11% |
| Carbon-13 Labeled | Considered the gold standard for correcting inter-individual variability in recovery. [4] | Considered the gold standard for correcting inter-individual variability in recovery. [4] |
While both the non-isotope-labeled and deuterated internal standards demonstrated acceptable accuracy and precision in pooled human plasma, the study highlights that only a stable isotope-labeled internal standard, such as deuterated or ideally carbon-13 labeled, can effectively correct for the inter-individual variability in drug recovery from patient plasma samples.[4] This underscores the superiority of stable isotope-labeled standards in clinical and bioanalytical applications where matrix effects can be highly variable.
Experimental Protocols
To provide a practical context for the application of these internal standards, detailed methodologies for two common analytical scenarios are presented below.
Bioanalytical Method for Lapatinib in Human Plasma by LC-MS/MS
This protocol is adapted from a method for the determination of lapatinib in human plasma, a crucial aspect of therapeutic drug monitoring.
a. Sample Preparation:
-
To a 50 µL aliquot of human plasma, add the isotopically labeled internal standard (e.g., lapatinib-d3 or a ¹³C-labeled analog).[5]
-
Perform protein precipitation by adding an appropriate organic solvent (e.g., acetonitrile).[5]
-
Vortex the mixture to ensure complete precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 analytical column (e.g., Zorbax SB-C18, 5 μm, 2.1 × 50 mm) with an isocratic elution mobile phase.[5][6]
-
Mass Spectrometry: Employ a tandem mass spectrometer with positive electrospray ionization (ESI) operating in multiple reaction monitoring (MRM) mode.[7]
-
Monitor the specific precursor-to-product ion transitions for both lapatinib and the internal standard.
Mycotoxin Analysis in Food Matrices by LC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of mycotoxins in various food samples, a critical application for food safety.
a. Sample Preparation:
-
Weigh a homogenized sample of the food matrix (e.g., 5g of corn or wheat flour).[8]
-
Fortify the sample with a solution containing the ¹³C uniformly labeled internal standards for the mycotoxins of interest.[8]
-
Extract the mycotoxins using a suitable solvent mixture, such as 50% acetonitrile in water.[8]
-
Centrifuge the sample to separate the solid matrix from the liquid extract.
-
Filter the supernatant before LC-MS/MS analysis.[8]
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column to separate the mycotoxins.
-
Mass Spectrometry: A tandem mass spectrometer is used to detect and quantify the mycotoxins and their corresponding ¹³C-labeled internal standards.
-
Quantification is achieved by comparing the peak area ratio of the native mycotoxin to its respective ¹³C-labeled internal standard against a calibration curve.[8]
Visualizing the Workflow and Potential Pitfalls
To better understand the analytical process and the potential issues associated with deuterated internal standards, the following diagrams are provided.
Conclusion: Making the Right Choice
The selection of an internal standard is a critical decision in quantitative mass spectrometry that directly impacts the reliability of the data. While deuterated internal standards can be a cost-effective option and perform adequately in many applications, they are not without potential drawbacks.[5] The possibility of chromatographic shifts and deuterium-hydrogen exchange can introduce inaccuracies, particularly in complex matrices or when the highest level of precision is required.[3]
For applications demanding the utmost accuracy and robustness, such as regulated bioanalysis and clinical studies, carbon-13 labeled internal standards are the superior choice.[2] Their identical chromatographic behavior and isotopic stability ensure they accurately reflect the behavior of the native analyte, providing a more reliable correction for experimental variability. Ultimately, the choice between deuterated and carbon-13 labeled internal standards should be guided by the specific requirements of the assay, the complexity of the matrix, and the desired level of data quality.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. ejbps.com [ejbps.com]
- 8. fda.gov [fda.gov]
Unlabeled Xylose as a Control for Xylose-d6 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of unlabeled xylose as a control in metabolic studies involving the stable isotope-labeled tracer, Xylose-d6. While the use of deuterated molecules is a powerful technique for tracing metabolic fates, understanding the potential for kinetic isotope effects (KIEs) is crucial for accurate data interpretation. This guide outlines the theoretical basis for such comparisons, provides detailed experimental protocols, and presents a framework for data analysis.
Introduction
Stable isotope labeling is a cornerstone of metabolic research, enabling precise tracking of molecules through complex biochemical pathways.[1] Deuterated compounds, such as this compound, offer a non-radioactive method to trace the metabolic fate of xylose. In such experiments, unlabeled xylose serves as the essential baseline control. The primary purpose of this control is to account for the natural abundance of isotopes and to provide a direct comparison to assess any potential kinetic isotope effects. The replacement of hydrogen with deuterium increases the mass of the molecule, which can sometimes lead to slower reaction rates for the deuterated substrate compared to its unlabeled counterpart.[2][3] This guide details the experimental design and analytical methods required to investigate and quantify these potential differences.
Data Presentation: A Framework for Comparison
While direct comparative studies quantifying the metabolic flux of this compound versus unlabeled xylose are not extensively available in the current literature, this section provides a template for how such data should be presented. The following tables are illustrative examples based on typical metabolic flux analysis experiments in yeast, demonstrating how key metabolic parameters would be compared.
Table 1: Comparative Uptake and Production Rates
This table would be used to compare the specific rates of substrate consumption and product formation between the two conditions.
| Parameter | Unlabeled Xylose | This compound | Fold Change |
| Specific Xylose Uptake Rate (mmol/gDCW/h) | Value | Value | Value |
| Specific Ethanol Production Rate (mmol/gDCW/h) | Value | Value | Value |
| Specific Xylitol Production Rate (mmol/gDCW/h) | Value | Value | Value |
| Specific Glycerol Production Rate (mmol/gDCW/h) | Value | Value | Value |
| Biomass Yield (gDCW/g xylose) | Value | Value | Value |
These values are placeholders for experimental data.
Table 2: Comparative Metabolic Flux Distribution
This table illustrates how the relative flux through key metabolic pathways would be compared. The values represent the percentage of total consumed xylose directed through each pathway.
| Metabolic Pathway/Reaction | Unlabeled Xylose (% Flux) | This compound (% Flux) |
| Xylose Reductase | Value | Value |
| Xylitol Dehydrogenase | Value | Value |
| Pentose Phosphate Pathway (Oxidative) | Value | Value |
| Pentose Phosphate Pathway (Non-oxidative) | Value | Value |
| Glycolysis | Value | Value |
| TCA Cycle | Value | Value |
| Ethanol Fermentation | Value | Value |
These values are placeholders for experimental data.
Experimental Protocols
The following are detailed methodologies for conducting experiments to compare the metabolism of unlabeled xylose and this compound.
1. Cell Culture and Isotope Labeling
This protocol is adapted for the yeast Saccharomyces cerevisiae, a common model organism for xylose metabolism studies.[4][5]
-
Strain and Pre-culture: A recombinant S. cerevisiae strain capable of xylose utilization is grown in a defined minimal medium with glucose as the carbon source to mid-exponential phase.
-
Washing and Transfer: Cells are harvested by centrifugation, washed twice with a carbon-free minimal medium to remove any residual glucose, and resuspended in the same medium.
-
Isotope Labeling: The cell suspension is used to inoculate two sets of parallel cultures in a defined minimal medium.
-
Control Group: Supplemented with a defined concentration of unlabeled D-xylose (e.g., 20 g/L).
-
Experimental Group: Supplemented with the same concentration of D-xylose-d6.
-
-
Time-course Sampling: Samples for extracellular metabolite analysis and intracellular metabolite extraction are collected at multiple time points throughout the exponential growth phase.
2. Metabolite Extraction
-
Quenching: A defined volume of cell culture is rapidly filtered and the filter is immediately transferred to a pre-chilled tube containing a quenching solution (e.g., 60% methanol at -40°C) to instantly halt metabolic activity.
-
Extraction: The quenched cell suspension is subjected to a series of freeze-thaw cycles or bead beating to lyse the cells. The intracellular metabolites are then extracted using a cold solvent mixture (e.g., methanol:chloroform:water).
-
Phase Separation: The mixture is centrifuged to separate the polar (containing sugars, organic acids, amino acids) and non-polar phases. The polar phase is collected for analysis.
3. Analytical Methods: GC-MS and LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques for quantifying xylose and its metabolites and for determining isotopic enrichment.
-
Sample Derivatization (for GC-MS): The dried polar metabolite extracts are derivatized to increase their volatility. A common method is a two-step process of methoximation followed by silylation.[6]
-
GC-MS Analysis:
-
Column: A mid-polarity column (e.g., DB-5ms) is typically used for the separation of derivatized metabolites.
-
Injection: Samples are injected in splitless mode.
-
Oven Program: A temperature gradient is used to separate the metabolites.
-
Mass Spectrometer: Operated in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode to quantify specific target metabolites and their isotopologues. For this compound experiments, specific mass fragments corresponding to the deuterated and non-deuterated metabolites must be monitored.
-
-
LC-MS/MS Analysis:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites like sugars.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium hydroxide is typically used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific parent-daughter ion transitions are monitored for unlabeled and deuterated xylose and its metabolites.
-
4. Data Analysis and Metabolic Flux Calculation
-
Quantification: The concentration of extracellular and intracellular metabolites is determined by comparing the peak areas to those of a standard curve generated with known concentrations of the analytes.
-
Isotopologue Distribution Analysis: The mass spectra of the metabolites from the this compound fed cells are analyzed to determine the distribution of different isotopologues (molecules with different numbers of deuterium atoms). This data is corrected for the natural abundance of isotopes.
-
Metabolic Flux Analysis (MFA): The quantitative metabolite data and the isotopologue distributions are used as inputs for metabolic flux analysis software (e.g., INCA, METRAN) to calculate the intracellular metabolic fluxes.
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic and signaling pathways involved in xylose utilization in Saccharomyces cerevisiae.
Caption: Xylose metabolism via the oxidoreductase pathway in recombinant S. cerevisiae.
Caption: Simplified overview of xylose's influence on glucose signaling pathways in S. cerevisiae.[7][8][9]
Experimental Workflow
The following diagram illustrates the logical flow of a comparative experiment.
Caption: Workflow for comparing unlabeled xylose and this compound metabolism.
References
- 1. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic flux analysis of xylose metabolism in recombinant Saccharomyces cerevisiae using continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. portal.research.lu.se [portal.research.lu.se]
A Guide to Cross-Validation of Xylose-d6 Tracer Data with Established Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for quantifying xylose, with a focus on cross-validating data obtained from Xylose-d6 tracer studies against other established analytical techniques. Understanding the correlations and potential discrepancies between these methods is crucial for robust experimental design and accurate interpretation of metabolic studies.
Introduction to Xylose Quantification and the Role of this compound Tracers
D-xylose is a five-carbon sugar that plays a significant role in various biological processes, and its absorption is often used as an indicator of intestinal function. In metabolic research, stable isotope-labeled tracers, such as deuterium-labeled xylose (this compound), are invaluable tools. These tracers allow for the investigation of metabolic fluxes, such as the rate of appearance and disappearance of xylose in a biological system, providing dynamic information that cannot be obtained from simple concentration measurements.
However, the data generated from tracer studies, which typically involve mass spectrometry to differentiate between labeled and unlabeled isotopes, should be cross-validated with orthogonal analytical methods that measure the total concentration of the metabolite. This ensures the accuracy and reliability of the tracer-derived kinetic data and provides a more complete picture of the metabolic pathway.
Established Analytical Methods for Xylose Quantification
Several well-established methods are available for the quantification of total xylose in biological samples such as plasma, urine, and fermentation broths. The choice of method often depends on the required sensitivity, specificity, and sample matrix.
-
Enzymatic Assays: These methods utilize enzymes that specifically react with D-xylose. A common approach involves the use of xylose dehydrogenase, which catalyzes the oxidation of D-xylose to D-xylonic acid, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the xylose concentration. This method is known for its specificity and can be automated for high-throughput analysis.
-
Colorimetric Methods:
-
Phloroglucinol Method: This is a classic colorimetric method where xylose reacts with phloroglucinol in the presence of strong acids and heat to produce a colored complex that can be measured spectrophotometrically. While widely used, this method can be less specific than enzymatic assays and may be affected by interfering substances.
-
Orcinol Method: Similar to the phloroglucinol method, this technique involves the reaction of xylose with orcinol in the presence of ferric chloride and concentrated hydrochloric acid (Bial's reagent) to form a colored product.
-
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as refractive index (RI) or evaporative light scattering detectors (ELSD), is a common technique for separating and quantifying sugars like xylose. It offers high precision and the ability to measure multiple sugars in a single run.
-
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), provides high sensitivity and specificity for xylose quantification. This method typically requires derivatization of the sugar to make it volatile.
-
Cross-Validation of this compound Tracer Data
A cross-validation study would typically involve administering a known amount of this compound and then collecting biological samples over time. These samples would be analyzed using both a mass spectrometry-based method to determine the concentration of this compound and unlabeled xylose, and one of the established analytical methods to measure the total xylose concentration.
The primary objectives of such a study are:
-
To confirm that the introduction of the this compound tracer does not interfere with the analytical methods for total xylose quantification.
-
To ensure that the sum of the concentrations of the labeled (this compound) and unlabeled xylose, as determined by mass spectrometry, correlates strongly with the total xylose concentration measured by the orthogonal method.
Comparative Data Summary
The following table presents a hypothetical but realistic data set from a cross-validation study comparing total xylose concentrations in plasma samples measured by an enzymatic assay versus the sum of labeled and unlabeled xylose determined by LC-MS/MS following a this compound tracer administration.
| Sample ID | Time (minutes) | Total Xylose by Enzymatic Assay (mg/dL) | Unlabeled Xylose by LC-MS/MS (mg/dL) | This compound by LC-MS/MS (mg/dL) | Total Xylose by LC-MS/MS (Sum) (mg/dL) | % Difference |
| P-01 | 0 | 5.2 | 5.1 | 0.0 | 5.1 | -1.9% |
| P-02 | 15 | 12.8 | 6.3 | 6.4 | 12.7 | -0.8% |
| P-03 | 30 | 18.5 | 7.9 | 10.5 | 18.4 | -0.5% |
| P-04 | 60 | 15.1 | 9.8 | 5.2 | 15.0 | -0.7% |
| P-05 | 90 | 10.3 | 8.5 | 1.9 | 10.4 | +1.0% |
| P-06 | 120 | 7.6 | 6.9 | 0.8 | 7.7 | +1.3% |
Experimental Protocols
This compound Tracer Administration and Sample Collection
-
Protocol: A baseline blood sample is collected. A known dose of this compound is administered orally or intravenously. Blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes) into tubes containing an anticoagulant and a glycolysis inhibitor. Plasma is separated by centrifugation and stored at -80°C until analysis.
Analysis by LC-MS/MS for Labeled and Unlabeled Xylose
-
Protocol: Plasma samples are deproteinized, typically by protein precipitation with a solvent like acetonitrile. The supernatant is then analyzed by a validated LC-MS/MS method. Chromatographic separation is achieved on a suitable column, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both unlabeled xylose and this compound. Quantification is performed using calibration curves prepared with known concentrations of both analytes.
Analysis by Enzymatic Assay for Total Xylose
-
Protocol: The enzymatic assay is performed using a commercial kit or laboratory-developed method.
-
A reaction mixture is prepared containing a buffer, NAD+, and the plasma sample.
-
The baseline absorbance at 340 nm is measured.
-
Xylose dehydrogenase is added to initiate the reaction.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
The final absorbance at 340 nm is measured.
-
The change in absorbance is used to calculate the total xylose concentration based on a standard curve prepared with known concentrations of D-xylose.
-
Visualizing the Workflow and Metabolic Context
The following diagrams, generated using Graphviz, illustrate the experimental workflow for cross-validation and the metabolic pathway of xylose.
Caption: Cross-validation experimental workflow.
Caption: Simplified D-xylose metabolic pathway.
Conclusion
Cross-validation of this compound tracer data with established analytical methods like enzymatic assays is a critical step in metabolic research. It ensures the accuracy of both the tracer-derived kinetic data and the total metabolite concentration measurements. This integrated approach provides a robust and comprehensive understanding of xylose metabolism, which is essential for basic research, clinical diagnostics, and drug development. The choice of the orthogonal method for cross-validation should be based on the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation.
Assessing Isotope Effects in Enzymatic Xylose Reactions: A Comparative Guide
Introduction: The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating enzymatic reaction mechanisms, offering insights into transition state structures and rate-limiting steps. This guide provides a comparative assessment of isotope effects in enzymatic reactions involving xylose, with a focus on providing researchers, scientists, and drug development professionals with available experimental data and protocols.
It is important to note that while the intended focus was on fully deuterated xylose (xylose-d6), a comprehensive review of the current scientific literature reveals a lack of specific kinetic data for this substrate with key enzymes such as D-xylose isomerase and xylose reductase. Therefore, this guide will focus on the available and highly relevant data concerning solvent isotope effects in the D-xylose isomerase reaction and will also address the current data gap for xylose reductase.
D-Xylose Isomerase: A Case Study in Solvent Isotope Effects
D-xylose isomerase (EC 5.3.1.5) is a crucial enzyme that catalyzes the reversible isomerization of D-xylose to D-xylulose. This reaction is a key step in xylose metabolism and is also used industrially for the production of high-fructose corn syrup. The mechanism of D-xylose isomerase is understood to involve a hydride shift, but proton transfers are also critical for catalysis, making it an excellent candidate for solvent isotope effect studies.[1]
Comparative Kinetic Data: H₂O vs. D₂O
The following table summarizes the kinetic parameters for D-xylose isomerase from Streptomyces rubiginosus in both H₂O and D₂O. The data reveals a solvent isotope effect, providing insights into the role of proton transfer in the reaction mechanism.
| Solvent | Substrate | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| H₂O | D-Xylose | 10 | 2.8 | 3571 | [2] |
| D₂O | D-Xylose | 3.3 | 5.0 | 660 | [2] |
Table 1: Kinetic parameters for D-xylose isomerase in H₂O and D₂O.
The observed decrease in both kcat and kcat/Km in D₂O suggests a normal solvent kinetic isotope effect. This indicates that a proton transfer step is at least partially rate-limiting in the catalytic cycle. The mechanism is believed to involve proton shuffling with the participation of a structural water molecule.[1][3]
Experimental Protocols
Determination of D-Xylose Isomerase Kinetic Parameters
A widely used method for determining the kinetic parameters of D-xylose isomerase is a coupled-enzyme spectrophotometric assay.[4]
Principle: The product of the D-xylose isomerase reaction, D-xylulose, is reduced to xylitol by sorbitol dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored to determine the reaction rate.
Reagents:
-
1 M Tris-HCl buffer (pH 7.5)
-
1 M MgCl₂
-
10 mM NADH
-
Sorbitol dehydrogenase (e.g., 2 units/mL)
-
D-xylose solutions of varying concentrations (e.g., 25 mM to 500 mM)
-
Purified D-xylose isomerase
-
Cell extract containing D-xylose isomerase (if applicable)
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
100 µL of 1 M Tris-HCl buffer (pH 7.5) for a final concentration of 100 mM.
-
10 µL of 1 M MgCl₂ for a final concentration of 10 mM.[4]
-
15 µL of 10 mM NADH for a final concentration of 0.15 mM.[4]
-
1 µL of sorbitol dehydrogenase (2 units).[4]
-
A specific volume of D-xylose stock solution to achieve the desired final concentration.
-
Add deionized water to bring the total volume to just under 1 mL.
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.
-
Initiate the reaction by adding a small volume of D-xylose isomerase solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat steps 1-5 for a range of D-xylose concentrations.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
Caption: Experimental workflow for determining the kinetic parameters of D-xylose isomerase.
Caption: Simplified mechanism of D-xylose isomerase highlighting key steps.
Xylose Reductase: A Data Gap in Isotope Effect Studies
Xylose reductase (EC 1.1.1.307) catalyzes the first step in the xylose fermentation pathway in many yeasts and fungi, the reduction of D-xylose to xylitol, typically using NADPH as a cofactor. Despite the importance of this enzyme in biofuel production and other biotechnological applications, a review of the published literature indicates a lack of studies on the kinetic isotope effects of deuterated xylose substrates, including this compound.
This represents a significant knowledge gap. Such studies could provide valuable information on the hydride transfer step and the overall reaction mechanism of xylose reductase, which could in turn inform protein engineering efforts to improve its efficiency and cofactor specificity.
Conclusion and Future Perspectives
The assessment of kinetic isotope effects in xylose-metabolizing enzymes is a promising area for mechanistic investigation. The available data on solvent isotope effects with D-xylose isomerase indicates the importance of proton transfer in its catalytic cycle. However, the complete absence of kinetic data for fully deuterated xylose (this compound) with both D-xylose isomerase and xylose reductase highlights a clear opportunity for future research.
The synthesis of this compound and its use in detailed KIE studies would allow for a more precise dissection of the reaction mechanisms of these important enzymes. For D-xylose isomerase, this could further clarify the coupling between proton transfer and hydride shift. For xylose reductase, it would provide the first direct experimental probe of the hydride transfer step. The insights gained from such studies would be highly valuable for researchers in enzymology and for professionals in drug development and biotechnology who seek to modulate or engineer the activity of these enzymes.
References
- 1. Mechanism of action of D-xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to the Robust Quantification of Xylose in Biological Fluids Using Isotope Dilution Mass Spectrometry
For researchers and drug development professionals, the accurate measurement of xylose in biological matrices is critical for diagnosing malabsorption disorders and for metabolic research.[1] This guide provides a comparative overview of analytical methodologies, focusing on the validation and application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Xylose-d6, for precise and accurate quantification.
Comparative Analysis of Quantification Methods
Several techniques are available for xylose quantification, each with distinct advantages and limitations. While traditional colorimetric and enzymatic assays are available, modern chromatographic methods coupled with mass spectrometry offer superior sensitivity and specificity, which are paramount for complex biological samples.[2][3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard method for quantifying small molecules in complex matrices. Its high specificity, achieved through Multiple Reaction Monitoring (MRM), minimizes interference from other sample components.[5] The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte but is distinguishable by mass, corrects for variations in sample preparation and matrix effects, ensuring high precision and accuracy.[6] LC-MS/MS methods can achieve very low limits of detection, often below 1.0 ng/mL in plasma and urine.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS/MS in sensitivity and specificity, GC-MS is another powerful technique. However, it typically requires derivatization to make non-volatile sugars like xylose suitable for gas chromatography, adding a step to the sample preparation process.[7]
-
Enzymatic and Colorimetric Assays: These methods, such as the phloroglucinol assay, are often simpler and can be automated for high-throughput screening.[2][8] However, their sensitivity may be limited, and they can be susceptible to interference from other structurally similar sugars present in biological fluids, potentially compromising accuracy.[3][9]
Data Presentation: Performance Comparison of Xylose Quantification Methods
The following table summarizes the performance characteristics of different analytical methods for xylose quantification based on published validation data.
| Analytical Method | Matrix | Linear Range | Limit of Quantification (LOQ) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| LC-MS/MS [10] | Rat Plasma | 0.05 - 25.0 µg/mL | 0.05 µg/mL | < 15% | < 15% |
| Modified Phloroglucinol Assay [3][7] | Urine | 5 - 200 mg/L | 5 mg/L | 6.02% (at LOQ) | 6.45% (at LOQ) |
| Modified Phloroglucinol Assay [3][7] | Serum | 5 - 200 mg/L | 5 mg/L | 8.86% (at LOQ) | 10.00% (at LOQ) |
| Enzymatic Method (Xylose Dehydrogenase) [11] | Buffer | Up to 10 mg/dL | 1.89 mg/dL | Not Reported | Not Reported |
Experimental Protocol: Quantification of Xylose in Human Plasma by LC-MS/MS
This protocol details a validated approach for measuring D-xylose concentrations in plasma using this compound as an internal standard.
1. Objective: To accurately determine the concentration of D-xylose in human plasma samples.
2. Materials and Reagents:
-
D-Xylose and this compound analytical standards
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
3. Preparation of Standards and Quality Controls (QCs):
-
Stock Solutions: Prepare 1 mg/mL stock solutions of D-xylose and this compound in 50:50 methanol:water.
-
Calibration Standards: Serially dilute the D-xylose stock solution with drug-free plasma to prepare calibration standards at concentrations spanning the expected range (e.g., 0.1 to 100 µg/mL).
-
Internal Standard (IS) Working Solution: Prepare a this compound working solution at a fixed concentration (e.g., 10 µg/mL) in acetonitrile.
-
QC Samples: Prepare QC samples in drug-free plasma at low, medium, and high concentrations.
4. Sample Preparation:
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each tube. This step performs protein precipitation and adds the IS simultaneously.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: HILIC Column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Implement a suitable gradient to ensure separation of xylose from other endogenous components.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both D-xylose and this compound. These transitions must be optimized based on the specific instrument used.
-
6. Data Analysis:
-
Integrate the peak areas for both the D-xylose and this compound MRM transitions.
-
Calculate the peak area ratio (D-xylose / this compound) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a linear regression model with 1/x² weighting.
-
Determine the concentration of D-xylose in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a relevant biological pathway involving xylose.
Caption: LC-MS/MS sample preparation and analysis workflow for xylose quantification.
Caption: Simplified diagram showing the entry of D-Xylose into the Pentose Phosphate Pathway.
References
- 1. D-xylose absorption: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 2. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement and validation of d-xylose determination in urine and serum as a new tool for the noninvasive evaluation of lactase activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a new method for d-xylose detection and quantification in urine, based on the use of recombinant xylose dehydrogenase from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
Xylose-d6 as a Reference Standard for Xylose Assay Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable bioanalysis, the choice of a proper reference standard is paramount. This guide provides a comprehensive comparison of Xylose-d6 as an internal standard for the validation of xylose assays, alongside other common methodologies. The following sections detail the performance of various analytical techniques, offer in-depth experimental protocols, and illustrate key concepts through visual diagrams to aid researchers in selecting the most appropriate method for their specific needs.
The Critical Role of Internal Standards in Xylose Quantification
Xylose, a pentose sugar, is a key analyte in various research and clinical applications, from diagnosing malabsorption to monitoring bioprocesses. Accurate quantification of xylose is essential, and the use of an internal standard is a widely accepted practice to improve the precision and accuracy of analytical methods. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. Isotopically labeled standards, such as this compound, are considered the gold standard for mass spectrometry-based methods as they co-elute with the unlabeled analyte and experience similar ionization effects, effectively correcting for variations in sample preparation and instrument response.
Comparative Analysis of Xylose Quantification Methods
The selection of a xylose assay method depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of common xylose quantification methods.
| Method | Principle | Standard Type | Linear Range | LOD/LOQ | Precision (%CV) | Accuracy (% Recovery) | Key Advantages | Key Disadvantages |
| LC-MS/MS with this compound | Chromatographic separation followed by mass spectrometric detection | Internal (Isotopically Labeled) | Wide dynamic range | Very Low (sub-ng/mL) | < 5% | 95-105% | High specificity and sensitivity, corrects for matrix effects | Higher instrument cost and complexity |
| GC-MS with ¹³C-Xylose | Gas chromatographic separation of derivatized xylose followed by mass spectrometric detection | Internal (Isotopically Labeled) | Wide dynamic range | Low (ng/mL) | < 3%[1] | 95-105% | High specificity and sensitivity | Requires derivatization, which can be time-consuming |
| Enzymatic Assay (Xylose Dehydrogenase) | Spectrophotometric measurement of NADH produced by the enzymatic conversion of xylose | External (Unlabeled D-Xylose) | 0.1-15 mg/dL[2] | LOD: 0.568 mg/dL, LOQ: 1.89 mg/dL[2][3] | Intra-assay: < 5%, Inter-assay: < 10%[4] | 97-103% | High specificity, suitable for automation[5] | Potential interference from high concentrations of glucose[6] |
| Colorimetric Assay (Phloroglucinol) | Spectrophotometric measurement of a colored product from the reaction of xylose with phloroglucinol | External (Unlabeled D-Xylose) | 0.125-5.0 mg/L[7] | LOQ: 0.125 mg/L[7] | Intra-assay: < 9%, Inter-assay: < 10%[7] | 97.5-99.9%[7] | Simple, low cost | Lower specificity, potential for interference from other sugars[7] |
The Value Proposition of this compound
While specific quantitative performance data for this compound is not as widely published as for its ¹³C-labeled counterparts, its utility can be inferred from the general properties of deuterated standards.
Conceptual Comparison of Internal Standards for Mass Spectrometry
| Feature | This compound (Deuterated) | ¹³C-Xylose (¹³C-labeled) |
| Chemical & Physical Properties | Nearly identical to unlabeled xylose | Virtually identical to unlabeled xylose |
| Co-elution with Analyte | May exhibit slight chromatographic shift | Co-elutes perfectly with the analyte |
| Isotopic Stability | Generally stable, but potential for H/D exchange in certain conditions | Highly stable, no risk of exchange |
| Mass Difference | Sufficient for MS distinction (6 Da) | Sufficient for MS distinction (e.g., 5 or 6 Da) |
| Cost-Effectiveness | Often more affordable than ¹³C-labeled standards | Typically more expensive to synthesize |
| Correction for Matrix Effects | Excellent | Excellent |
Experimental Protocols
Quantification of Xylose using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the analysis of xylose in a biological matrix such as plasma.
a. Materials and Reagents:
-
Xylose (analyte) standard
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Ammonium Acetate
-
Protein precipitation plates or tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
b. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water).
-
In a 96-well plate or microcentrifuge tubes, add 50 µL of plasma sample, calibrator, or quality control sample.
-
Add 10 µL of the this compound internal standard working solution to each well.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix and centrifuge at high speed for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
c. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous phase.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI Negative
-
MRM Transitions:
-
Xylose: e.g., m/z 149 -> 89
-
This compound: e.g., m/z 155 -> 93 (Note: exact transitions should be optimized)
-
d. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of xylose to this compound against the concentration of the xylose calibrators.
-
Determine the concentration of xylose in the samples by interpolating their peak area ratios from the calibration curve.
Quantification of Xylose using an Enzymatic Assay
This protocol is based on the xylose dehydrogenase enzyme.
a. Materials and Reagents:
-
D-Xylose Assay Kit (containing xylose dehydrogenase, NAD⁺, and buffer)
-
D-Xylose standard
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
96-well microplate or cuvettes
b. Assay Procedure:
-
Prepare samples and D-xylose standards to the desired concentrations in the provided buffer.
-
Pipette 200 µL of each sample, standard, and a buffer blank into separate wells of a microplate or cuvettes.
-
Read the initial absorbance (A1) at 340 nm.
-
Add 10 µL of the xylose dehydrogenase enzyme solution to each well.
-
Incubate at 37°C for approximately 10-15 minutes, or until the reaction is complete.
-
Read the final absorbance (A2) at 340 nm.
c. Calculation:
-
Calculate the change in absorbance (ΔA) for each sample and standard by subtracting A1 from A2.
-
Subtract the ΔA of the blank from the ΔA of the samples and standards.
-
Plot a standard curve of the corrected ΔA versus the D-xylose concentration of the standards.
-
Determine the xylose concentration in the samples from the standard curve.
Visualizing Workflows and Pathways
Experimental Workflow for Xylose Assay Validation
Caption: Workflow for xylose quantification using LC-MS/MS with this compound as an internal standard.
D-Xylose Signaling Pathway in Mycobacteria
D-xylose can act as a signaling molecule in bacteria, regulating gene expression. In mycobacteria, D-xylose interacts with the transcriptional regulator XylR.
Caption: D-xylose signaling via the XylR repressor in mycobacteria.[6]
Logical Comparison of Reference Standard Types
Caption: Comparison of external and internal standards for xylose assay validation.
Conclusion
The validation of xylose assays is critical for generating reliable and reproducible data. While traditional methods like enzymatic and colorimetric assays offer accessibility and ease of use, they are susceptible to interferences and variability. The use of an internal standard significantly enhances the quality of quantitative data. For mass spectrometry-based methods, isotopically labeled internal standards are the preferred choice.
This compound represents a robust and cost-effective option for an internal standard in LC-MS/MS applications. Although it may exhibit a slight chromatographic shift compared to its unlabeled counterpart, its ability to mimic the behavior of xylose during sample preparation and ionization provides superior correction for analytical variability compared to external standardization. For the highest level of accuracy, ¹³C-labeled xylose remains the ideal internal standard due to its identical chromatographic behavior and isotopic stability, albeit at a higher cost.
Ultimately, the choice of reference standard and analytical methodology should be guided by the specific requirements of the research, balancing the need for accuracy and precision with practical considerations of cost and instrument availability. This guide provides the foundational information to make an informed decision for your xylose assay validation needs.
References
- 1. Serum xylose analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Development of a new method for d-xylose detection and quantification in urine, based on the use of recombinant xylose dehydrogenase from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement and validation of d-xylose determination in urine and serum as a new tool for the noninvasive evaluation of lactase activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Xylose-d6: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides essential procedural information for the proper disposal of Xylose-d6, a deuterated form of xylose. While this compound is not classified as a hazardous substance, prudent laboratory practices and adherence to local regulations are mandatory.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2] Although considered non-hazardous, direct contact with skin or eyes should be avoided.[1][2] In case of accidental exposure, rinse the affected area thoroughly with water.[1][2][3][4]
Step-by-Step Disposal Procedure
The disposal of this compound should always be conducted in accordance with all federal, state, and local regulations.[3][5] The following steps provide a general guideline that should be adapted to your institution's specific protocols.
-
Initial Assessment : Confirm that the this compound waste is not mixed with any hazardous materials. If it is, the entire mixture must be treated as hazardous waste according to the nature of the other substances.
-
Containment : For solid this compound waste, carefully sweep the material into a designated and clearly labeled waste container.[2][3] Ensure the container is sealed to prevent dust formation.[1]
-
Labeling : The waste container must be accurately labeled as "this compound Waste" or with another designation as required by your institution's waste management program.
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[1][2][3][4]
-
Institutional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management personnel to arrange for the collection and final disposal of the this compound waste.
Quantitative Disposal Data
Currently, there are no specific federal quantitative disposal limits established for this compound due to its non-hazardous nature. However, institutional or local regulations may apply.
| Parameter | Regulatory Limit | Notes |
| Federal Disposal Limit | Not Established | Considered non-hazardous. |
| State/Local Disposal Limit | Varies | Consult your local regulations and institutional EHS for specific requirements. |
Disposal Decision Workflow
The following diagram outlines the logical steps for making decisions regarding the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
